MK-0608
Description
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Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3,(H2,13,14,15)/t7-,8-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZRJANZDIOOIF-GAJNKVMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963208 | |
| Record name | 7-Deaza-2′-C-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443642-29-3 | |
| Record name | 7-Deaza-2′-C-methyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443642-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK 0608 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443642293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Deaza-2′-C-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0608 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRR62J6WEF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Target of MK-0608: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of MK-0608, a potent antiviral agent. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a nucleoside analog, specifically 2′-C-methyl-7-deaza-adenosine, that has demonstrated significant efficacy against the Hepatitis C Virus (HCV).[1][2] Its primary molecular target is the HCV RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][3] By acting as a chain-terminating inhibitor, this compound effectively halts the synthesis of viral RNA, leading to a profound reduction in viral load.[1] This document details the mechanism of action, summarizes the in vitro and in vivo potency, and outlines the experimental methodologies used to characterize this antiviral compound.
Molecular Target and Mechanism of Action
The molecular target of this compound is the HCV NS5B RNA-dependent RNA polymerase (RdRp). As a nucleoside analog, this compound functions as a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite mimics the natural nucleoside substrates of the viral polymerase.
The mechanism of action involves the following key steps:
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Cellular Uptake and Phosphorylation: this compound enters the host cell and undergoes phosphorylation by host cell kinases to form the active 5'-triphosphate of 2′-C-methyl-7-deaza-adenosine.
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Incorporation into Viral RNA: The HCV RdRp enzyme mistakenly incorporates the triphosphate form of this compound into the nascent viral RNA strand during replication.
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Chain Termination: Due to the modification at the 2' position of the ribose sugar, the incorporated this compound molecule lacks the necessary 3'-hydroxyl group for the formation of the next phosphodiester bond. This results in the immediate termination of RNA chain elongation.
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Inhibition of Viral Replication: The premature termination of viral RNA synthesis prevents the production of new viral genomes, thereby inhibiting HCV replication.
Quantitative Data Summary
The antiviral activity and pharmacokinetic properties of this compound have been quantified in various preclinical studies. The following tables summarize the key data.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Value | Cell-Based Assay |
| EC50 | 0.3 µM | HCV Subgenomic-Replicon Assay |
| EC90 | 1.3 µM | HCV Subgenomic-Replicon Assay |
| IC50 (triphosphate form) | 110 nM | Purified HCV RdRp (Genotype 1b) Assay |
| 50% Cytotoxic Conc. (CC50) | >100 µM | Not specified |
Table 2: In Vivo Efficacy of this compound in HCV-Infected Chimpanzees
| Dosing Regimen | Duration | Average Viral Load Reduction (log10 IU/ml) |
| 0.2 mg/kg/day (IV) | 7 days | 1.0 |
| 2 mg/kg/day (IV) | 7 days | >5 |
| 1 mg/kg/day (Oral) | 37 days | 4.6 (in one chimpanzee) |
| 1 mg/kg/day (Oral) | 37 days | Below Limit of Quantification (in one chimpanzee) |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Oral Bioavailability | Rats, Dogs, Rhesus Monkeys | 50% - 100% |
| Plasma Half-life | Dogs | 9 hours |
| Plasma Half-life | Rhesus Macaques | 14 hours |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound.
HCV Subgenomic-Replicon Assay
This in vitro assay is used to determine the potency of antiviral compounds in inhibiting HCV RNA replication within a cellular context.
Methodology:
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Cell Line: Huh-7 human hepatoma cells containing an HCV subgenomic replicon are utilized. These replicons are engineered to express a selectable marker (e.g., neomycin resistance) and a reporter gene, with their replication driven by the HCV NS3-NS5B non-structural proteins.
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Compound Treatment: Cells are seeded in multi-well plates and incubated with serial dilutions of this compound.
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Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for HCV RNA replication and the effect of the inhibitor to manifest.
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Quantification of HCV RNA: The level of HCV RNA replication is quantified. This is often achieved by measuring the activity of the reporter gene or by quantifying viral RNA directly using quantitative reverse transcription PCR (qRT-PCR).
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Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Studies in HCV-Infected Chimpanzees
Chimpanzees are the only non-human primate model for HCV infection, making them crucial for in vivo efficacy testing of anti-HCV therapeutics.
Methodology:
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Animal Model: Chronically HCV-infected chimpanzees are used. Baseline viral loads are established prior to treatment.
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Compound Administration: this compound is formulated for either intravenous (IV) or oral (PO) administration. For oral dosing, the compound may be dissolved in a palatable vehicle like Tang.
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Dosing Regimen: Animals receive daily doses of this compound at specified concentrations (e.g., 0.2, 1, or 2 mg/kg/day).
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Sample Collection: Blood samples are collected at regular intervals before, during, and after the treatment period.
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Viral Load Determination: Plasma HCV RNA levels are quantified using a highly sensitive assay such as the TaqMan assay. The lower limit of quantification for such assays is typically around 20 IU/ml.
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Compound Concentration Measurement: The concentration of this compound in plasma and, if possible, liver biopsies is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: The change in viral load from baseline is calculated to determine the antiviral efficacy of the compound.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 3. Molecular targets for flavivirus drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
MK-0608: A Technical Guide to a 2'-C-Methyl-7-Deaza-Adenosine Analog as a Viral Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0608, chemically known as 7-deaza-2'-C-methyladenosine (7DMA), is a nucleoside analog that has demonstrated potent antiviral activity, primarily against the Hepatitis C virus (HCV). Developed by Merck & Co., it functions as a chain-terminating inhibitor of the viral RNA-dependent RNA polymerase (RdRp). Despite promising preclinical results, its development was discontinued. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy and pharmacokinetic data, and detailed experimental protocols for its evaluation.
Introduction
This compound is a modified adenosine analog characterized by two key structural changes: the substitution of the nitrogen at position 7 of the adenine base with a carbon (a 7-deaza modification), and the addition of a methyl group at the 2'-C position of the ribose sugar.[1] This modification to the purine nucleoside enhances its potency as an inhibitor of the HCV RdRp.[2] While initially developed for HCV, this compound has also shown activity against a range of other RNA viruses, including Dengue fever virus, Zika virus, and poliovirus, making it a valuable tool for antiviral research.[1]
Mechanism of Action
This compound is a direct-acting antiviral agent that targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[2] As a nucleoside analog, this compound is metabolized within the host cell to its active triphosphate form. This active metabolite then competes with the natural adenosine triphosphate for incorporation into the nascent viral RNA chain by the RdRp.
Upon incorporation, the 2'-C-methyl group on the ribose sugar sterically hinders the formation of the next phosphodiester bond, effectively terminating the elongation of the RNA chain.[2] This leads to the cessation of viral RNA replication.
A key mutation associated with resistance to 2'-C-methyl nucleoside inhibitors, including this compound, is the S282T substitution in the active site of the HCV RdRp.
Figure 1. Mechanism of action of this compound in inhibiting HCV replication.
Quantitative Data
In Vitro Efficacy and Cytotoxicity
This compound has demonstrated potent inhibition of HCV replication in cell-based assays with a favorable selectivity index.
| Parameter | Virus/Cell Line | Value | Reference |
| EC50 | HCV Genotype 1b (Subgenomic Replicon) | 0.3 µM | |
| EC90 | HCV Genotype 1b (Subgenomic Replicon) | 1.3 µM | |
| IC50 | Purified HCV RdRp (Genotype 1b) | 110 nM | |
| CC50 | (Cytotoxicity) | >100 µM |
EC50: 50% effective concentration; EC90: 90% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
In Vivo Efficacy in Chimpanzees
Studies in HCV-infected chimpanzees showed significant, dose-dependent reductions in viral load following administration of this compound.
| Dose & Route | Duration | Mean Viral Load Reduction (log10 IU/mL) | Reference |
| 0.2 mg/kg/day (IV) | 7 days | 1.0 | |
| 2 mg/kg/day (IV) | 7 days | >5.0 | |
| 1 mg/kg/day (Oral) | 37 days | 4.6 (in high baseline chimp) | |
| 1 mg/kg/day (Oral) | 37 days | Below Limit of Quantification (in lower baseline chimp) |
Pharmacokinetic Properties
This compound exhibited good oral bioavailability and long plasma half-lives in several animal species.
| Species | Oral Bioavailability | Plasma Half-life | Reference |
| Rat | Good (50-100%) | - | |
| Dog | Good (50-100%) | 9 hours | |
| Rhesus Monkey | Good (50-100%) | 14 hours |
Clinical Development
This compound entered clinical development for the treatment of chronic HCV infection. However, despite the promising preclinical data, the clinical trials were ultimately unsuccessful, and the development program was discontinued. Publicly available, detailed results from these human clinical trials, including specific safety and efficacy data, are not available. The discontinuation appears to be part of a broader strategic decision by Merck regarding its HCV pipeline in a rapidly evolving and competitive market.
Experimental Protocols
HCV Subgenomic Replicon Assay (Luciferase-Based)
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
Figure 2. Workflow for the HCV subgenomic replicon assay.
Methodology:
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Cell Plating: Seed Huh-7 cells harboring an HCV subgenomic replicon containing a luciferase reporter gene into 96-well plates at a density of 5,000-10,000 cells per well. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
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Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include appropriate controls (vehicle control and a known inhibitor).
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Incubation: Incubate the plates for 72 hours at 37°C.
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Lysis and Measurement: Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to the cell lysates.
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Data Analysis: Measure the luminescence using a plate reader. The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vitro HCV RdRp Inhibition Assay
This biochemical assay directly measures the inhibition of the purified HCV NS5B polymerase enzyme.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2, DTT, a mixture of ATP, CTP, and GTP, and a radiolabeled nucleotide (e.g., [α-32P]UTP).
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Enzyme and Inhibitor Incubation: Add purified recombinant HCV NS5B RdRp enzyme to the reaction mixture with or without varying concentrations of this compound triphosphate.
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Initiation of Reaction: Initiate the polymerase reaction by adding an RNA template (e.g., a homopolymeric template like poly(A) with a corresponding oligo(U) primer).
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Incubation: Incubate the reaction at 30°C for 1-2 hours.
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Termination and Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).
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Quantification: Collect the precipitate on a filter plate and quantify the incorporated radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the 50% inhibitory concentration (IC50) value by non-linear regression analysis.
MTT Cytotoxicity Assay
This assay assesses the effect of the compound on the viability of host cells.
Figure 3. Workflow for the MTT cytotoxicity assay.
Methodology:
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Cell Plating: Plate Huh-7 cells (or other relevant cell lines) in 96-well plates and incubate for 24 hours.
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Compound Treatment: Treat the cells with serial dilutions of this compound for the same duration as the efficacy assay (e.g., 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
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Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration.
Conclusion
This compound is a potent 2'-C-methyl-7-deaza-adenosine analog that effectively inhibits HCV replication by terminating viral RNA synthesis. Its favorable preclinical profile, including high potency, good oral bioavailability, and a robust antiviral effect in animal models, established it as a significant candidate for HCV therapy. Although its clinical development was halted, this compound remains an important reference compound and a valuable research tool for studying viral polymerases and developing novel antiviral agents against a variety of RNA viruses. The detailed methodologies and comprehensive data presented in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery and development.
References
Foundational Research on Nucleoside Inhibitors for Hepatitis C Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research and development of nucleoside inhibitors for the treatment of Hepatitis C Virus (HCV). It covers the core mechanism of action, key experimental data, and detailed protocols for essential assays in the field. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of antiviral therapies.
Mechanism of Action of HCV Nucleoside Inhibitors
HCV nucleoside inhibitors are a class of direct-acting antivirals (DAAs) that target the viral RNA-dependent RNA polymerase, known as non-structural protein 5B (NS5B). This enzyme is essential for the replication of the HCV genome. Nucleoside inhibitors are designed as analogs of natural nucleosides and function as chain terminators during viral RNA synthesis.
The process begins with the administration of a prodrug, which is a modified version of the nucleoside analog designed for improved absorption and delivery to the liver, the primary site of HCV replication. Once inside the liver cells, the prodrug is metabolized into its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the NS5B polymerase.
Upon incorporation, the nucleoside analog terminates the elongation of the RNA chain. This termination is typically due to the lack of a 3'-hydroxyl group or the presence of a modification at the 2'- or 4'-position of the sugar moiety, which sterically hinders the addition of the next nucleotide. The premature termination of RNA synthesis effectively halts viral replication. A prime example of a successful nucleoside inhibitor is sofosbuvir, a phosphoramidate prodrug of a uridine nucleotide analog.
Quantitative Data on Antiviral Activity and Resistance
The following tables summarize key quantitative data for representative HCV nucleoside inhibitors, including their in vitro activity and the impact of resistance-associated substitutions (RASs).
Table 1: In Vitro Activity of Selected HCV Nucleoside Inhibitors
| Compound | Assay Type | Cell Line | Genotype | EC50 (µM) | CC50 (µM) | Reference |
| Sofosbuvir (PSI-7977) | Replicon | Huh-7 | 1b | 0.09 | >100 | [1] |
| Mericitabine (RG7128) | Replicon | Huh-7 | 1b | 0.4 | >100 | [1] |
| 2’ C-Methyladenosine | Replicon | HBI10A | 1b | 0.3 | >100 | [2] |
| 2’ O-Methylcytidine | Replicon | HBI10A | 1b | 21 | >100 | [2] |
| PSI-6130 | Replicon | Huh-7 | 1b | 0.8 | >100 | [3] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Table 2: Impact of NS5B Resistance-Associated Substitutions on Sofosbuvir Activity
| Substitution | Genotype | Fold Change in EC50 | Reference |
| S282T | 1b | 13.5 | |
| L159F | 1b | No significant change | |
| V321A | 1a | No significant change | |
| C316N | 1b | Low level resistance | |
| L320F | 1a | Low level resistance |
Table 3: Clinical Efficacy of Sofosbuvir-Based Regimens (Sustained Virologic Response at 12 weeks, SVR12)
| Regimen | Genotype | SVR12 Rate (%) | Clinical Trial | Reference |
| Sofosbuvir + Ribavirin (24 weeks) | 1 | 76 | Phase IIIb | |
| Sofosbuvir + Ribavirin (16 weeks) | 3 | 87 | Phase IIIb | |
| Sofosbuvir + Velpatasvir (12 weeks) | 1 | 100 | ASTRAL-1 | |
| Sofosbuvir + Velpatasvir (12 weeks) | 2 | 95 | ASTRAL-1 | |
| Sofosbuvir + Velpatasvir (12 weeks) | 3 | 93 | ASTRAL-1 | |
| Sofosbuvir + Velpatasvir (12 weeks) | 4, 5, 6 | 95-96 | ASTRAL-1 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of HCV nucleoside inhibitors.
HCV Replicon Assay for Antiviral Activity (EC50) Determination
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
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Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.
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Compound Preparation: The test compound is serially diluted to a range of concentrations.
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Treatment: The replicon-containing cells are seeded in 96-well plates and treated with the various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
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Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the compound to manifest.
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Quantification of Replication:
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For luciferase reporter replicons, cells are lysed, and luciferase activity is measured using a luminometer.
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For non-reporter replicons, total RNA is extracted, and HCV RNA levels are quantified using real-time RT-PCR.
-
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Data Analysis: The percentage of inhibition of HCV replication is calculated for each compound concentration relative to the vehicle control. The EC50 value, the concentration at which the compound inhibits 50% of viral replication, is determined by fitting the dose-response curve to a sigmoidal model.
In Vitro HCV NS5B Polymerase Assay (IC50) Determination
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.
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Reagents:
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Purified recombinant HCV NS5B polymerase.
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RNA template/primer.
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A mixture of ribonucleoside triphosphates (ATP, GTP, UTP, and CTP), with one being radiolabeled (e.g., [α-³³P]CTP).
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Test compound serially diluted.
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Reaction Setup: The reaction is typically performed in a 96-well plate. The NS5B enzyme is pre-incubated with the test compound at various concentrations.
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Initiation of Reaction: The RNA synthesis reaction is initiated by the addition of the RNA template/primer and the NTP mixture.
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Incubation: The reaction mixture is incubated at 30°C for a specified time to allow for RNA synthesis.
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Termination and Product Capture: The reaction is stopped by the addition of EDTA. The radiolabeled RNA product is captured on a filter membrane (e.g., DE81 filtermat).
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Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.
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Data Analysis: The percentage of inhibition of polymerase activity is calculated for each compound concentration. The IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity, is determined from the dose-response curve.
Intracellular Triphosphate Analysis by LC-MS/MS
This method quantifies the intracellular concentration of the active triphosphate form of the nucleoside analog.
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Cell Culture and Treatment: Hepatocytes or other relevant cell lines are incubated with the nucleoside analog prodrug for a specific duration.
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Cell Lysis and Extraction: The cells are harvested and lysed, and the intracellular contents are extracted, typically using a cold methanol-based solution.
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Separation of Phosphates: The cell extract is subjected to strong anion exchange solid-phase extraction to separate the monophosphate, diphosphate, and triphosphate forms of the nucleoside analog.
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Dephosphorylation (Indirect Method): Each separated phosphate fraction is enzymatically dephosphorylated to the parent nucleoside. This step is often employed to improve the sensitivity and robustness of the LC-MS/MS analysis.
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LC-MS/MS Analysis: The resulting nucleoside from each fraction is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A stable isotope-labeled internal standard is used for accurate quantification.
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Data Analysis: The concentration of the triphosphate form is calculated based on the amount of the parent nucleoside detected after dephosphorylation, and this is then normalized to the cell number.
Visualized Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key processes in HCV research.
References
MK-0608: A Broader Antiviral Spectrum Beyond Hepatitis C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608, chemically known as 7-deaza-2'-C-methyladenosine, is a nucleoside analog originally developed by Merck & Co. for the treatment of Hepatitis C virus (HCV) infection.[1] While its development for HCV was ultimately discontinued, subsequent research has revealed that this compound possesses a broader spectrum of antiviral activity, extending to other RNA viruses, particularly within the Flaviviridae and Picornaviridae families.[2] This guide provides a comprehensive overview of the non-HCV antiviral activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.
Mechanism of Action
This compound is an adenosine analog that acts as a chain-terminating inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][3] Following cellular uptake, it is converted to its 5'-triphosphate form. This active metabolite is then incorporated into the nascent viral RNA strand by the viral polymerase. The 2'-C-methyl group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, thereby terminating RNA chain elongation and preventing viral replication.
Quantitative Antiviral Activity
The in vitro efficacy of this compound has been evaluated against a range of viruses. The following tables summarize the key quantitative data from these studies, including the 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50).
Table 1: Antiviral Activity against Flaviviridae Family Viruses
| Virus | Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Reference |
| Dengue Virus (DENV) | Type 2 | Vero | CPE | 15 | >100 | [2] |
| Type 2 | Vero | Plaque Reduction | 15 | - | ||
| West Nile Virus (WNV) | NY99 | Vero | CPE | 5 | >100 | |
| Yellow Fever Virus (YFV) | 17D | Vero | CPE | 10 | >100 | |
| Zika Virus (ZIKV) | - | Vero | Plaque Reduction | 1.5 | - | |
| Bovine Viral Diarrhea Virus (BVDV) | NADL | MDBK | CPE | 0.5 | >100 |
Table 2: Antiviral Activity against Picornaviridae Family Viruses
| Virus | Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Reference |
| Human Rhinovirus (HRV) | Type 2 | H1-HeLa | CPE | 0.5 | >100 (Vero) | |
| Type 14 | H1-HeLa | CPE | 0.5 | >100 (Vero) | ||
| HRVc15 | HeLa | Replicon | 0.4 | >25 | ||
| HRV-16 | HeLa | Replicon | 0.3 | >25 | ||
| Poliovirus | Type 3 | Vero | CPE | >100 | >100 |
Experimental Protocols & Methodologies
The following sections detail the methodologies employed in the studies cited above to determine the antiviral activity of this compound.
Cytopathic Effect (CPE) Assay
This assay is used to determine the ability of a compound to protect cells from virus-induced cell death.
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Cell Lines: Vero (African green monkey kidney), MDBK (Madin-Darby bovine kidney), H1-HeLa (human cervical adenocarcinoma).
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Methodology:
-
Cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
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The culture medium is removed, and serial dilutions of this compound are added to the wells.
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A standardized amount of virus is added to the wells, with the exception of the cell control wells.
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The plates are incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (typically 3-7 days).
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Cell viability is assessed using a colorimetric method, such as the neutral red uptake assay.
-
The EC50 is calculated as the compound concentration that results in a 50% protection from virus-induced CPE.
-
The CC50 is determined in parallel by treating uninfected cells with the same serial dilutions of the compound.
-
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death within a monolayer.
-
Cell Line: Vero cells.
-
Methodology:
-
Confluent monolayers of cells in 6-well or 12-well plates are infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours.
-
The virus inoculum is removed, and the cells are washed.
-
An overlay medium (e.g., containing agarose or methylcellulose) with varying concentrations of this compound is added. This semi-solid medium restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Plates are incubated for several days until plaques are visible.
-
Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 is defined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
-
Human Rhinovirus (HRV) Replicon Assay
This assay utilizes a subgenomic viral RNA that can replicate within cells but does not produce infectious virus particles. Replication is typically measured via a reporter gene, such as luciferase.
-
Cell Line: HeLa cells.
-
Methodology:
-
HRV replicon RNA, in which the capsid-coding region is replaced by a Renilla luciferase gene, is generated by in vitro transcription.
-
HeLa cells are transfected with the replicon RNA.
-
Following transfection, cells are treated with various concentrations of this compound.
-
Cells are incubated for a defined period (e.g., 24-48 hours) to allow for RNA replication.
-
Cells are lysed, and the luciferase activity is measured using a luminometer.
-
The EC50 is calculated as the concentration of this compound that reduces luciferase activity by 50% compared to the untreated control.
-
Conclusion
This compound demonstrates significant in vitro antiviral activity against a range of clinically relevant viruses beyond Hepatitis C, particularly within the Flaviviridae and Picornaviridae families. Its potency against Dengue, West Nile, Zika, and Human Rhinovirus highlights its potential as a broad-spectrum antiviral agent. Although its clinical development was halted, this compound remains a valuable research tool for studying the replication of these viruses and serves as an important scaffold for the development of new nucleoside analog inhibitors with improved therapeutic profiles. The data and methodologies presented in this guide provide a foundation for further investigation into the expanded antiviral potential of this compound and related compounds.
References
- 1. MK-608 - Wikipedia [en.wikipedia.org]
- 2. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of MK-0608 Against Hepatitis C Virus Genotypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of MK-0608, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp). The document details the available potency data, outlines the experimental protocols used for its determination, and illustrates the compound's mechanism of action and the experimental workflow.
Data Presentation: In Vitro Potency of this compound
The in vitro efficacy of this compound has been primarily characterized against HCV genotype 1b.[1] Data on its potency against other HCV genotypes are not extensively available in the public domain. The existing quantitative data is summarized below.
| Parameter | Virus Strain/Enzyme | Value | Assay System | Reference |
| EC50 | HCV Genotype 1b | 0.3 µM | Subgenomic Replicon Assay | [1] |
| EC90 | HCV Genotype 1b | 1.3 µM | Subgenomic Replicon Assay | [1] |
| IC50 | Purified HCV RdRp (Genotype 1b) | 110 nM | Enzymatic Assay | [1] |
| CC50 | - | >100 µM | Cytotoxicity Assay | [1] |
Note: The primary resistance mutation identified for this compound is the S282T substitution in the viral RNA polymerase, which results in a 30-fold decrease in potency in the replicon assay.
Mechanism of Action
This compound is a 2'-C-methyl-7-deaza-adenosine analog. As a nucleoside inhibitor, it requires intracellular phosphorylation to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its incorporation into the nascent viral RNA chain leads to chain termination, thereby halting viral replication.
Experimental Protocols
The primary method for determining the in vitro potency of compounds like this compound against HCV is the subgenomic replicon assay. This cell-based assay allows for the measurement of viral RNA replication in a controlled laboratory setting.
Protocol: Determination of EC50 using a Transient HCV Subgenomic Replicon Assay with Luciferase Reporter
This protocol outlines the steps to determine the 50% effective concentration (EC50) of this compound.
1. Materials and Reagents:
-
Cell Line: Huh-7 human hepatoma cells or a highly permissive subclone (e.g., Huh-7.5).
-
HCV Replicon: A subgenomic HCV replicon plasmid (e.g., genotype 1b) containing a reporter gene such as Firefly Luciferase upstream of the viral non-structural proteins. The replicon should also contain a selectable marker like the neomycin resistance gene for potential stable cell line generation.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
Transfection Reagent: Electroporation apparatus or lipid-based transfection reagents.
-
Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase Assay System: Commercially available luciferase substrate and buffer.
-
Luminometer: For measuring luciferase activity.
-
Plates: 96-well cell culture plates.
2. In Vitro Transcription of Replicon RNA:
-
Linearize the HCV replicon plasmid downstream of the replicon cassette using a suitable restriction enzyme.
-
Purify the linearized DNA.
-
Perform in vitro transcription using a T7 RNA polymerase kit to generate replicon RNA.
-
Purify the RNA and verify its integrity and concentration.
3. Transfection of Huh-7 Cells:
-
Harvest Huh-7 cells and resuspend them in a suitable electroporation buffer.
-
Mix the cells with the in vitro transcribed replicon RNA.
-
Electroporate the cell suspension using optimized parameters.
-
Immediately transfer the electroporated cells to pre-warmed cell culture medium.
4. Compound Treatment and Assay:
-
Seed the transfected Huh-7 cells into 96-well plates at a predetermined density.
-
Allow the cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (e.g., <0.5%).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
5. Measurement of Luciferase Activity:
-
After the incubation period, remove the medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysates.
-
Immediately measure the luminescence using a luminometer.
6. Data Analysis:
-
Normalize the luciferase readings to the "no drug" control to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.
7. Cytotoxicity Assay (Optional but Recommended):
-
To determine the 50% cytotoxic concentration (CC50), a parallel assay using a viability reagent (e.g., CellTiter-Glo®) on non-transfected or replicon-containing cells treated with the same concentrations of this compound is recommended. This allows for the calculation of the selectivity index (SI = CC50/EC50).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for testing the in vitro potency of an antiviral compound using the HCV replicon assay.
References
Exploratory Studies on the Oral Bioavailability of MK-0608: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the exploratory preclinical studies on the oral bioavailability of MK-0608 (also known as 7-deaza-2′-C-methyl-adenosine), a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. This document summarizes key quantitative pharmacokinetic data, details experimental methodologies from cited studies, and presents visual representations of the metabolic activation pathway and a general experimental workflow.
Introduction
This compound is a promising antiviral compound that requires a thorough understanding of its pharmacokinetic profile to enable effective clinical development. A critical parameter for orally administered drugs is bioavailability, which dictates the extent to which the active substance is absorbed and becomes available at the site of action. Early preclinical exploratory studies in various animal models are fundamental in determining the feasibility of an oral formulation and guiding dose selection for further studies.
Preclinical investigations have revealed that this compound exhibits good to excellent oral bioavailability across multiple species, ranging from 50% to 100%.[1] These favorable characteristics, coupled with its potent antiviral activity, have positioned this compound as a subject of significant interest in the development of oral therapies for HCV.
Mechanism of Action and Metabolic Activation
This compound is a prodrug that requires intracellular activation to exert its antiviral effect. As a nucleoside analog, it is metabolized within the host cell to its active triphosphate form. This process is initiated by the cellular uptake of this compound, followed by a series of phosphorylation steps catalyzed by host cell kinases. The resulting this compound triphosphate acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination during viral RNA replication and thereby inhibiting viral propagation.
Below is a diagram illustrating the intracellular metabolic activation pathway of this compound.
References
Methodological & Application
Application Notes and Protocols for MK-0608 in HCV Replicon Assays
Topic: MK-0608 Protocol for HCV Replicon Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis C Virus (HCV) is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The development of direct-acting antivirals (DAAs) has significantly improved treatment outcomes.[2] A crucial tool in the discovery and evaluation of these DAAs is the HCV replicon system.[2][3] This system utilizes subgenomic HCV RNA molecules that can autonomously replicate in cultured human hepatoma cells, most commonly Huh-7 cells.
This compound, a nucleoside analog identified as 2′-C-methyl-7-deaza-adenosine, is a potent inhibitor of HCV replication. This document provides detailed protocols and application notes for utilizing this compound in HCV replicon assays to determine its antiviral efficacy and cytotoxicity.
Mechanism of Action
This compound is a prodrug that is converted within the host cell to its active 5'-triphosphate form. This active metabolite targets the HCV RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication complex. The 5′-triphosphate of 2′-C-methyl-7-deaza-adenosine acts as a chain terminator during viral RNA synthesis, thereby inhibiting HCV replication. The NS3-to-NS5B coding region of the HCV genome is the minimal sequence required for RNA replication and is the target for many DAAs, including polymerase inhibitors like this compound.
Signaling Pathway of this compound Inhibition of HCV Replication
Caption: Mechanism of this compound in inhibiting HCV RNA replication.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified in subgenomic HCV genotype 1b replicon assays. The key parameters are the 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50).
| Parameter | Value | Cell System | Notes |
| EC50 | 0.3 µM | Subgenomic HCV genotype 1b replicon | The concentration at which this compound inhibits 50% of HCV replication. |
| EC90 | 1.3 µM | Subgenomic HCV genotype 1b replicon | The concentration at which this compound inhibits 90% of HCV replication. |
| CC50 | >100 µM | Not specified, but in conjunction with replicon assay | The concentration at which this compound causes 50% cytotoxicity to the host cells. |
| IC50 | 110 nM | Purified HCV RdRp (genotype 1b) | The concentration at which the triphosphate form of this compound inhibits 50% of the purified enzyme's activity. |
| Selectivity Index (SI) | >333 | Calculated (CC50/EC50) | A measure of the compound's therapeutic window. |
Experimental Protocols
This protocol outlines the steps to determine the EC50 value of this compound using a transient HCV replicon assay with a luciferase reporter.
Materials:
-
Huh-7 human hepatoma cells (or highly permissive sublines like Huh-7.5)
-
HCV subgenomic replicon plasmid with a luciferase reporter gene (e.g., genotype 1b)
-
Reagents for in vitro transcription (e.g., T7 MEGAScript kit)
-
Electroporation apparatus and cuvettes
-
Complete DMEM medium
-
This compound
-
Luciferase assay reagent
-
96-well plates
Experimental Workflow for EC50 Determination
Caption: Workflow for determining the EC50 of this compound.
Procedure:
-
In Vitro Transcription of HCV Replicon RNA:
-
Linearize the HCV replicon plasmid DNA downstream of the replicon sequence.
-
Synthesize HCV replicon RNA from the linearized plasmid using an in vitro transcription kit following the manufacturer's protocol.
-
Purify the RNA and verify its integrity and concentration.
-
-
Cell Preparation and Transfection:
-
Culture Huh-7 cells in complete DMEM.
-
On the day of transfection, harvest the cells and resuspend them in a suitable buffer for electroporation.
-
Mix the prepared cells with the in vitro transcribed HCV replicon RNA and perform electroporation.
-
-
Compound Treatment:
-
Following electroporation, seed the cells into 96-well plates.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Add the different concentrations of this compound to the appropriate wells. Include a no-drug control (vehicle only).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Quantification of HCV Replication:
-
After the incubation period, remove the medium and lyse the cells.
-
Measure the luciferase activity in each well using a luminometer according to the luciferase assay manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-drug control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
This protocol is for determining the CC50 value of this compound to assess its toxicity to the host cells.
Materials:
-
Huh-7 cells
-
Complete DMEM medium
-
This compound
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a no-drug control.
-
Incubate the plates for the same duration as the efficacy assay (e.g., 72 hours).
-
-
Measurement of Cell Viability:
-
After incubation, perform a cell viability assay according to the manufacturer's protocol. For an MTT assay, this involves incubating with MTT reagent, solubilizing the formazan crystals, and measuring the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the no-drug control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the CC50 value.
-
This assay can be used to select for drug-resistant mutants and to assess the long-term efficacy of a compound in clearing the replicon.
Materials:
-
HCV replicon cell line (stably expressing a selectable marker like neomycin resistance)
-
Complete DMEM medium
-
G418 (neomycin analog)
-
This compound
-
Culture dishes (e.g., 35 mm)
-
Methylene blue solution
Procedure:
-
Cell Seeding and Treatment:
-
Seed the stable HCV replicon cells at a low density in culture dishes.
-
Treat the cells with complete DMEM containing a selective concentration of G418 and the desired concentration of this compound.
-
-
Long-Term Culture:
-
Incubate the cells for 2-3 weeks, changing the medium with fresh G418 and this compound every 3-4 days.
-
-
Colony Staining and Counting:
-
After the incubation period, wash the cells with PBS.
-
Fix the cells (e.g., with 2% paraformaldehyde).
-
Stain the cell colonies with a solution of methylene blue.
-
Wash the dishes, allow them to air dry, and count the number of visible colonies.
-
-
Data Analysis:
-
Compare the number of colonies in the this compound-treated dishes to the number in the no-drug control dishes to assess the compound's ability to clear the replicon or the emergence of resistant colonies.
-
Conclusion
The HCV replicon assay is a fundamental tool for the preclinical evaluation of anti-HCV compounds. This compound has demonstrated potent and selective inhibition of HCV replication in these systems. The protocols provided herein offer a framework for researchers to assess the antiviral activity and cytotoxicity of this compound and similar compounds, contributing to the development of novel therapies for hepatitis C.
References
Application Notes and Protocols for MK-0608 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608, also known as 2'-C-methyl-7-deaza-adenosine, is a potent nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp). It has demonstrated significant antiviral activity against Hepatitis C Virus (HCV) and Infectious Pancreatic Necrosis Virus (IPNV) in both in vitro and in vivo models.[1][2] As a chain-terminating inhibitor, this compound's 5'-triphosphate form is incorporated into the nascent viral RNA strand, leading to the cessation of RNA synthesis and subsequent inhibition of viral replication.[1] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, including cytotoxicity assays, antiviral activity determination, and mechanism of action studies.
Data Presentation
The following tables summarize the quantitative data for this compound's biological activity in various cell lines.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | Endpoint Measurement | EC50 (µM) | EC90 (µM) | Reference |
| HCV (Genotype 1b) | Huh-7 | Subgenomic Replicon Assay | Luciferase Reporter | 0.3 | 1.3 | [1][3] |
| HCV (Genotype 1b) | Huh-7 | Subgenomic Replicon Assay | RNA Replication Inhibition | 0.11 | N/A | |
| HCV (Genotype 1b) | Huh-7 | Cytoprotection Assay | Cell Viability | 0.08 | N/A | |
| Rhinovirus | H1-HeLa | Cytopathic Effect Inhibition | CellTiter-Glo Viability Assay | 5.1 | N/A | |
| IPNV | CHSE-214 | Plaque Reduction Assay | Plaque Formation | 0.20 | N/A |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time | CC50 (µM) | Reference |
| Huh-7 | MTS Assay | 24 hours | > 100 | |
| Huh-7 | MTT Assay | Not Specified | > 100 |
Signaling Pathway and Mechanism of Action
This compound is a prodrug that, once inside the host cell, is phosphorylated to its active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the elongating viral RNA chain by the viral RdRp. The 2'-C-methyl group on the ribose sugar of this compound prevents the formation of the subsequent phosphodiester bond, thereby terminating the RNA chain elongation and inhibiting viral replication.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.803 mg of this compound (Molecular Weight: 280.28 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Culture Protocol for Huh-7 Cells
Materials:
-
Huh-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
Protocol:
-
Culture Huh-7 cells in supplemented DMEM in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding complete growth medium and gently pipette to create a single-cell suspension.
-
Seed the cells into new culture vessels at a desired density (e.g., a 1:8 to 1:12 split ratio).
Cytotoxicity Assay (MTS/CCK-8 Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound.
Caption: General workflow for a cytotoxicity assay.
Protocol:
-
Seed Huh-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold serial dilutions.
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and untreated cells (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent or 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm for MTS or 450 nm for CCK-8 using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the 50% cytotoxic concentration (CC50) using a dose-response curve fitting software.
HCV Replicon Assay (Luciferase-Based)
This protocol is designed for assessing the antiviral activity of this compound in cells harboring an HCV subgenomic replicon that expresses a luciferase reporter gene.
Caption: Workflow for an HCV replicon assay.
Protocol:
-
Seed Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter in a 96-well plate at a suitable density to maintain sub-confluency for the duration of the experiment.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The concentration range should bracket the expected EC50 value (e.g., from 10 µM down to 0.01 µM).
-
Treat the cells with the this compound dilutions. Include appropriate vehicle controls (DMSO).
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
After the incubation period, perform a luciferase assay according to the manufacturer's instructions of the specific luciferase assay kit being used. This typically involves cell lysis followed by the addition of a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
The antiviral activity is determined by the reduction in luciferase signal. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the 50% effective concentration (EC50) by plotting the data in a dose-response curve.
-
Parallel cytotoxicity assays should be performed to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not to compound toxicity.
RNA Synthesis Inhibition Assay (Conceptual Workflow)
This protocol outlines the general steps to demonstrate that this compound inhibits viral RNA synthesis.
Protocol:
-
Seed HCV replicon-containing Huh-7 cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound (including a no-drug control and a vehicle control) for a defined period (e.g., 24-48 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Quantify the level of HCV RNA using a quantitative real-time PCR (qRT-PCR) assay with primers and probes specific for a conserved region of the HCV genome (e.g., the 5' untranslated region).
-
Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH or actin) to account for variations in cell number and RNA extraction efficiency.
-
A dose-dependent decrease in the normalized HCV RNA levels in this compound-treated cells compared to the vehicle control would indicate inhibition of viral RNA synthesis.
Conclusion
This compound is a valuable tool for studying HCV and other viral replications in cell culture. The provided protocols offer a framework for researchers to investigate its antiviral properties and mechanism of action. It is crucial to perform appropriate controls and to assess the cytotoxicity of the compound in parallel with antiviral assays to ensure the observed effects are specific. Adherence to good cell culture practices is essential for obtaining reliable and reproducible results.
References
- 1. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Chimpanzee Studies of MK-0608
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of MK-0608, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, in chimpanzee studies. The protocols are based on published research and are intended to guide the design of future pre-clinical evaluations.
Compound Information
Compound: this compound (2′-C-methyl-7-deaza-adenosine) Mechanism of Action: this compound is a potent inhibitor of HCV replication.[1][2] It acts as a chain-terminating inhibitor of the HCV RNA-dependent RNA polymerase (NS5B).[1] The active form of the inhibitor is its 5'-triphosphate metabolite, which is generated in the liver.[1] Resistance to this compound is associated with the S282T mutation in the NS5B polymerase.[3] Therapeutic Target: Hepatitis C Virus (HCV)
Quantitative Data Summary
The following tables summarize the dosages and antiviral efficacy of this compound observed in various in vivo chimpanzee studies.
Table 1: this compound Dosage and Administration in Chimpanzee Studies
| Dosage | Route of Administration | Dosing Frequency | Study Duration | Reference |
| 0.2 mg/kg | Intravenous (IV) | Once Daily | 7 days | |
| 1 mg/kg | Oral | Once Daily | 7 days | |
| 1 mg/kg | Oral | Once Daily | 37 days | |
| 2 mg/kg | Intravenous (IV) | Once Daily | 7 days | |
| 2 mg/kg | Oral | Once Daily | 37 days | |
| 2 mg/kg | Oral | Once Daily | 37 days (in combination with MK-7009) |
Table 2: Antiviral Efficacy of this compound in HCV-Infected Chimpanzees
| Dosage | Route | Duration | Baseline Viral Load (IU/mL) | Maximum Viral Load Reduction | Notes | Reference |
| 0.2 mg/kg | IV | 7 days | Not specified | 1.0 log10 IU/mL (average) | Dose-dependent decrease in viral load observed. | |
| 2 mg/kg | IV | 7 days | Not specified | >5 log10 IU/mL (average) | Significant reduction in viral load. | |
| 1 mg/kg | Oral | 37 days | 1,110 - 12,900 | Below Limit of Quantification (20 IU/mL) | Viral load remained below LOQ for at least 12 days post-dosing. | |
| 1 mg/kg | Oral | 37 days | 3 x 10^6 - 9 x 10^6 | 4.6 log10 | High starting viral load. | |
| 2 mg/kg | Oral | 37 days | ~6,500 and ~3,000 | Below Limit of Quantification (20 IU/mL) | Viral load rebounded after cessation of dosing. | |
| 2 mg/kg (with MK-7009) | Oral | 37 days | Not specified | Below Limit of Quantification (20 IU/mL) | Combination therapy resulted in a sustained virologic response in one chimpanzee. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration in chimpanzees, based on published studies.
Animal Model and Housing
-
Species: Chimpanzee (Pan troglodytes)
-
Health Status: Chronically infected with Hepatitis C Virus (Genotype 1a or 1b).
-
Housing: Housed in facilities compliant with all federal regulations and guidelines for the care and use of laboratory animals. Institutional Animal Care and Use Committee (IACUC) approval is mandatory.
Drug Formulation and Administration
-
Oral Administration:
-
Formulation: For oral dosing, this compound can be prepared as a solution in a palatable vehicle such as Tang™ or as a suspension in chocolate milk.
-
Procedure: The formulated drug is administered to the chimpanzee once daily at the target dose. For uncooperative animals, administration via oral gavage may be considered, though potential effects of sedation on absorption should be evaluated.
-
-
Intravenous Administration:
-
Formulation: The specific formulation for intravenous administration is not detailed in the provided references but would require a sterile, injectable solution.
-
Procedure: Administered once daily, typically following sedation to ensure accurate dosing.
-
Sample Collection and Processing
-
Blood Collection:
-
Frequency: Plasma samples are collected at baseline (prior to dosing) and at regular intervals during and after the treatment period.
-
Procedure: Blood is collected from a forearm vein. For pharmacokinetic studies, more frequent sampling is required, especially around the expected time of maximum concentration (Cmax).
-
-
Sample Processing:
-
Plasma is separated from whole blood by centrifugation.
-
Aliquots of plasma are stored at -80°C until analysis for viral load and drug concentration.
-
Viral Load Quantification
-
Method: Real-time quantitative reverse transcription PCR (qRT-PCR) assay, such as the Roche COBAS TaqMan HCV test.
-
Lower Limit of Quantification (LOQ): Typically around 20 IU/mL.
-
Procedure:
-
Viral RNA is extracted from plasma samples.
-
qRT-PCR is performed using primers and probes specific to the HCV genome.
-
Viral load is quantified by comparing the amplification signal to a standard curve.
-
Pharmacokinetic Analysis
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the concentration of this compound in plasma samples.
-
Parameters to Measure:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Plasma half-life (t1/2)
-
Resistance Analysis
-
Method: Population sequencing of the HCV NS5B gene.
-
Procedure:
-
Viral RNA is extracted from plasma samples.
-
The NS5B region is amplified by RT-PCR.
-
The amplified DNA is sequenced to identify mutations associated with resistance, such as S282T.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Workflow for In Vivo Chimpanzee Study
Caption: General experimental workflow for an in vivo this compound study.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nucleoside inhibitor this compound mediates suppression of HCV replication for >30 days in chronically infected chimpanzees | HIV i-Base [i-base.info]
Application Notes and Protocols for Preparing MK-0608 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608 is a potent, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical and in vitro studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for this compound.[2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its solution in DMSO.
| Parameter | Value | Reference |
| Molecular Weight | 280.28 g/mol | [2] |
| Solubility in DMSO | 250 mg/mL (891.97 mM) | [2] |
| Recommended Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Recommended Storage (in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.80 mg of this compound (Mass = 0.01 mol/L * 0.001 L * 280.28 g/mol = 0.00280 g = 2.80 mg).
-
Adding DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 2.80 mg of this compound, you would add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Note on DMSO: The hygroscopic nature of DMSO can impact the solubility of the product. It is crucial to use anhydrous or newly opened DMSO for the best results.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Determining the Potency of MK-0608: Application Notes and Protocols for EC50 and EC90 Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the 50% and 90% effective concentrations (EC50 and EC90) of MK-0608, a potent nucleoside analog inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp). The primary and most established method for this determination is the HCV subgenomic replicon assay.
Mechanism of Action
This compound, chemically known as 2'-C-methyl-7-deaza-adenosine, is a direct-acting antiviral agent. Following administration, it is metabolized within the host cell to its active 5'-triphosphate form. This active metabolite then acts as a chain-terminating inhibitor of the HCV NS5B RdRp, a critical enzyme for the replication of the viral RNA genome. By incorporating into the nascent viral RNA strand, it prematurely halts the replication process.
Quantitative Data Summary
The in vitro potency of this compound against HCV has been consistently demonstrated in subgenomic replicon assays. The following table summarizes the key efficacy and cytotoxicity values.
| Parameter | Value | Assay System | Reference |
| EC50 | 0.3 µM | Subgenomic HCV genotype 1b replicon assay | [1][2] |
| EC90 | 1.3 µM | Subgenomic HCV genotype 1b replicon assay | [1][2] |
| CC50 | >100 µM | In vitro cytotoxicity assay | [1] |
| IC50 | 110 nM | Purified HCV RdRp (genotype 1b) enzyme assay |
Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. EC90 (90% effective concentration) is the concentration required for 90% of the maximum effect. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of viable cells. IC50 (50% inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Experimental Protocols
The following protocols outline the key experiments for determining the EC50 and EC90 values of this compound.
HCV Subgenomic Replicon Assay
This cell-based assay is the gold standard for evaluating the antiviral activity of compounds against HCV replication. It utilizes human hepatoma cell lines (e.g., Huh-7 and its derivatives) that harbor a subgenomic HCV RNA replicon. This replicon contains the non-structural proteins necessary for RNA replication but lacks the structural proteins, making it non-infectious. Replication levels are typically quantified using a reporter gene, such as luciferase, or by measuring viral RNA levels directly.
Materials:
-
HCV subgenomic replicon-harboring cell line (e.g., Huh-5-2, Huh7-Lunet)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Neomycin) for selection and maintenance of replicon cells
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium without G418.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Include a "no drug" (vehicle control, DMSO only) and a "no cell" (background) control.
-
Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of HCV Replication:
-
If using a luciferase reporter replicon, remove the culture medium.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
If a reporter gene is not present, total RNA can be extracted, and HCV RNA levels can be quantified using RT-qPCR.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data by expressing the luciferase activity in each treated well as a percentage of the vehicle control (100% replication).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the dose-response curve and calculate the EC50 and EC90 values.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed reduction in viral replication is not due to cell death.
Materials:
-
Parental Huh-7 cell line (or the replicon-harboring cell line)
-
Culture medium and supplements
-
This compound compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Spectrophotometer or luminometer
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at the same density as the replicon assay.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the cells, mirroring the concentrations used in the antiviral assay.
-
-
Incubation:
-
Incubate the plate for the same duration as the replicon assay (48-72 hours).
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the CC50 value using non-linear regression.
-
Visualizations
Caption: Workflow for Determining this compound EC50/EC90 Values.
Caption: Inhibition of HCV Replication by this compound.
References
Application Notes and Protocols: MK-0608 Cytotoxicity Assay in Huh-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608 is a nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1] As with any antiviral drug candidate, evaluating its potential for cytotoxicity is a critical step in preclinical development to ensure a therapeutic window between antiviral efficacy and host cell toxicity. The human hepatoma cell line, Huh-7, is a widely used in vitro model for HCV research and is a relevant system for assessing the potential hepatotoxicity of antiviral compounds.[2]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in Huh-7 cells using two standard colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (Lactate Dehydrogenase) leakage assay, which quantifies membrane integrity.
Signaling Pathway of this compound and Potential Off-Target Effects
This compound, as a nucleoside analog, is designed to be incorporated into the nascent viral RNA chain by the HCV NS5B polymerase, leading to chain termination and inhibition of viral replication. However, like other nucleoside analogs, there is a potential for off-target effects on host cellular polymerases, particularly mitochondrial DNA polymerase γ (POLG) and mitochondrial RNA polymerase (POLRMT).[3][4] Inhibition of these mitochondrial polymerases can lead to mitochondrial dysfunction, a known mechanism of drug-induced liver injury.[4] Therefore, assessing the general cytotoxicity of this compound is crucial to identify any potential for such off-target effects.
Figure 1: Simplified signaling pathway of this compound action and potential cytotoxicity.
Experimental Workflow
A general workflow for assessing the cytotoxicity of this compound in Huh-7 cells is depicted below. This involves culturing the cells, treating them with a range of this compound concentrations, and subsequently performing the MTT and LDH assays to determine cell viability and membrane integrity.
Figure 2: General workflow for this compound cytotoxicity assessment in Huh-7 cells.
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized to determine the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%. Previous studies have indicated that this compound does not exhibit significant cytotoxicity in Huh-7 cells at concentrations up to 100 µM.
| Assay Type | Incubation Time | Endpoint Measured | Expected Result (CC50) |
| MTT Assay | 72 hours | Metabolic Activity (OD at 570 nm) | > 100 µM |
| LDH Release Assay | 72 hours | LDH Release (OD at 490 nm) | > 100 µM |
| Positive Control (e.g., Doxorubicin) | 72 hours | Metabolic Activity/LDH Release | ~1-10 µM (for comparison) |
Experimental Protocols
Materials and Reagents
-
Huh-7 cell line (ATCC® CCL-185™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
LDH Cytotoxicity Assay Kit
-
96-well flat-bottom cell culture plates
-
Microplate reader
Cell Culture
-
Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
MTT Assay Protocol
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 8 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from approximately 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
LDH Leakage Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of cell viability for the MTT assay using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Calculate the percentage of cytotoxicity for the LDH assay using the following formula, including controls for spontaneous and maximum LDH release as per the kit's instructions: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Plot the percentage of cell viability or cytotoxicity against the log concentration of this compound.
-
Determine the CC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Conclusion
The provided protocols offer a robust framework for evaluating the in vitro cytotoxicity of this compound in Huh-7 cells. Based on existing data, this compound is not expected to show significant cytotoxicity at concentrations relevant for its antiviral activity. However, it is essential to perform these assays to confirm the safety profile of the compound and to identify any potential for off-target effects, particularly those related to mitochondrial function. These studies are a critical component of the preclinical safety assessment for any new antiviral agent.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying HCV RNA Levels Following MK-0608 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608 is a nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It has demonstrated potent antiviral activity against HCV replication in both in vitro and in vivo models.[1] These application notes provide a summary of the quantitative data on the efficacy of this compound in reducing HCV RNA levels and detailed protocols for the quantification of HCV RNA and the evaluation of antiviral compounds using an HCV replicon system.
Mechanism of Action
This compound is a 2'-C-methyl-7-deaza-adenosine analog. As a nucleoside inhibitor, it acts as a chain terminator for the viral RNA-dependent RNA polymerase, thereby halting the replication of the HCV genome.[1] The triphosphate form of this compound is the active metabolite that competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand.
Figure 1: Simplified signaling pathway of HCV replication and inhibition by this compound.
Quantitative Data Summary
The efficacy of this compound in reducing HCV RNA levels has been evaluated in preclinical studies. The following tables summarize the key quantitative findings.
In Vitro Efficacy in HCV Replicon System
| Parameter | Value | Cell Line | HCV Genotype | Reference |
| EC50 | 0.3 µM | Huh-7 | 1b | [1] |
| EC90 | 1.3 µM | Huh-7 | 1b | [1] |
| CC50 | >100 µM | Huh-7 | 1b | [1] |
EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration.
In Vivo Efficacy in HCV-Infected Chimpanzees
Intravenous (IV) Administration for 7 Days
| Dose | Mean HCV RNA Reduction (log10 IU/mL) | Animal Model | Reference |
| 0.2 mg/kg/day | 1.0 | Chimpanzee | |
| 2 mg/kg/day | >5.0 | Chimpanzee |
Oral (PO) Administration for 37 Days
| Dose | Animal ID | Baseline Viral Load (IU/mL) | HCV RNA Reduction (log10) | Outcome | Reference |
| 1 mg/kg/day | X6 | 1,110 - 12,900 | Fell below limit of quantification (<20 IU/mL) | Undetectable throughout dosing and for at least 12 days post-dosing | |
| 1 mg/kg/day | X4 | 3 x 106 - 9 x 106 | 4.6 | Viral load decreased without selection of resistant virus |
Experimental Protocols
Protocol 1: Quantification of HCV RNA in Plasma/Serum by Real-Time RT-PCR
This protocol describes a general method for the quantification of HCV RNA from plasma or serum samples using a TaqMan-based real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.
1. Materials and Reagents:
-
QIAamp Viral RNA Mini Kit (Qiagen) or equivalent
-
TaqMan RNA-to-CT 1-Step Kit (Applied Biosystems) or equivalent
-
HCV-specific primers and a FAM-labeled probe targeting the 5' untranslated region (5' UTR)
-
HCV RNA standards with known concentrations (IU/mL)
-
Nuclease-free water
-
Ethanol (96-100%)
-
Microcentrifuge tubes
-
Real-time PCR instrument
2. RNA Extraction:
-
Isolate viral RNA from 150 µL of plasma or serum using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.
-
Elute the RNA in 50 µL of the provided elution buffer.
-
Store the extracted RNA at -80°C until use.
3. Real-Time RT-PCR Reaction Setup:
-
Prepare a master mix for the number of samples to be tested, including standards and no-template controls. For each reaction, combine:
-
12.5 µL of 2x RT-PCR Master Mix
-
0.5 µL of 40x RT-Enzyme Mix
-
1.0 µL of forward primer (10 µM)
-
1.0 µL of reverse primer (10 µM)
-
0.5 µL of FAM-labeled probe (10 µM)
-
4.5 µL of nuclease-free water
-
-
Add 20 µL of the master mix to each well of a 96-well PCR plate.
-
Add 5 µL of extracted RNA or HCV RNA standard to the respective wells.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
4. Real-Time RT-PCR Cycling Conditions:
-
Program the real-time PCR instrument with the following cycling conditions:
-
Reverse Transcription: 48°C for 15 minutes
-
Enzyme Activation: 95°C for 10 minutes
-
PCR Amplification (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute (with data collection)
-
-
5. Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values of the HCV RNA standards against the logarithm of their concentrations.
-
Determine the concentration of HCV RNA in the unknown samples by interpolating their Ct values from the standard curve.
-
Express the results in International Units per milliliter (IU/mL).
Figure 2: Workflow for HCV RNA quantification by real-time RT-PCR.
Protocol 2: In Vitro Evaluation of this compound using an HCV Subgenomic Replicon Assay
This protocol describes a method to assess the antiviral activity of this compound using a stable cell line containing an HCV subgenomic replicon. This assay typically uses a genotype 1b replicon in Huh-7 cells.
1. Materials and Reagents:
-
Huh-7 cell line stably expressing an HCV subgenomic replicon (e.g., containing a neomycin resistance gene and/or a reporter gene like luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Reagents for quantifying HCV RNA (as in Protocol 1) or for measuring reporter gene activity (e.g., luciferase assay kit).
-
Reagents for assessing cell viability (e.g., MTS or MTT assay kit).
2. Assay Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (another known HCV inhibitor).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
3. Quantification of HCV RNA Replication:
-
After the 72-hour incubation, lyse the cells and extract total RNA.
-
Quantify the level of HCV replicon RNA using real-time RT-PCR as described in Protocol 1.
-
Normalize the HCV RNA levels to a housekeeping gene (e.g., GAPDH) to account for differences in cell number.
4. Cell Viability Assay:
-
In a parallel plate, assess the cytotoxicity of this compound using an MTS or MTT assay according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of inhibition of HCV RNA replication for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Calculate the CC50 value from the cell viability data.
-
Determine the selectivity index (SI) by dividing the CC50 by the EC50.
References
Application Notes and Protocols: MK-0608 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608 is a potent and orally bioavailable nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As a key component of the viral replication machinery, the NS5B polymerase is a prime target for antiviral drug development.[3][4] this compound, chemically known as 2′-C-methyl-7-deaza-adenosine, acts as a chain terminator, thereby halting viral RNA synthesis.[1] Its robust antiviral activity, demonstrated in both in vitro and in vivo models, makes it an excellent positive control for high-throughput screening (HTS) assays designed to identify novel HCV inhibitors. These application notes provide detailed protocols for the use of this compound in biochemical and cell-based HTS assays.
Mechanism of Action
HCV, a positive-strand RNA virus, replicates its genome within a membrane-associated replicase complex in the cytoplasm of infected host cells. The central enzyme in this complex is the NS5B polymerase, which synthesizes a negative-strand RNA intermediate that then serves as a template for the production of new positive-strand viral genomes.
This compound is a prodrug that, once inside the cell, is metabolized to its active 5'-triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the NS5B polymerase. Due to the modification at the 2' position of the ribose sugar, the incorporated this compound triphosphate terminates chain elongation, thus preventing the completion of viral RNA replication. The 5′-triphosphate of 2′-C-methyl-7-deaza-adenosine has been shown to inhibit the purified HCV RdRp from genotype 1b.
Caption: Signaling pathway of HCV replication and the inhibitory action of this compound.
Data Presentation
The following table summarizes the in vitro potency of this compound against HCV.
| Parameter | Value | Assay System | HCV Genotype |
| IC50 | 110 nM | Purified NS5B Polymerase | 1b |
| IC50 | 120 nM | Not Specified | 1 |
| EC50 | 0.3 µM | Subgenomic Replicon | 1b |
| EC90 | 1.3 µM | Subgenomic Replicon | 1b |
| CC50 | >100 µM | Not Specified | Not Applicable |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; EC90: 90% effective concentration; CC50: Half-maximal cytotoxic concentration. Data sourced from multiple studies.
Application in High-Throughput Screening
This compound serves as a reliable positive control in HTS campaigns aimed at discovering novel inhibitors of HCV NS5B polymerase. Its consistent activity and well-characterized mechanism of action allow for the validation of assay performance and the accurate identification of potential hits. In a typical HTS setup, this compound would be used to define the 100% inhibition level, against which the activity of test compounds is measured.
Experimental Protocols
Biochemical High-Throughput Screening Assay for HCV NS5B Polymerase
This protocol describes a scintillation proximity assay (SPA) to measure the activity of HCV NS5B polymerase. The assay quantifies the incorporation of a radiolabeled nucleotide into a biotinylated RNA template.
Materials and Reagents:
-
Recombinant HCV NS5B Polymerase (genotype 1b)
-
Biotinylated RNA template/primer
-
[³H]-UTP (or other suitable radiolabeled nucleotide)
-
ATP, CTP, GTP, UTP (unlabeled)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 25 mM KCl, 100 mM NaCl
-
Stop Solution: 0.5 M EDTA
-
Streptavidin-coated SPA beads
-
This compound (for positive control)
-
DMSO (for compound dilution)
-
384-well microplates
Workflow Diagram:
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Merck's New HCV Polymerase Inhibitor Drug Reduces HCV Viral Load by 5.7 Log in 7 Days in Chimps [natap.org]
- 4. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of MK-0608 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0608, a 2'-C-methyl-7-deaza-adenosine analog, is a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), a crucial enzyme in the viral replication cycle. As a nucleoside analog, it acts as a chain terminator, halting the synthesis of viral RNA. The stability and purity of this compound solutions are critical for obtaining accurate and reproducible results in preclinical and clinical research. These application notes provide a comprehensive guide to the long-term storage, stability, and handling of this compound solutions, including recommended protocols for stability assessment.
Long-Term Storage Recommendations
Proper storage is vital to maintain the integrity of this compound. The following conditions are recommended for both powdered compound and prepared solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solutions | -80°C | 6 months | Recommended for long-term storage of solutions.[1] |
| -20°C | 1 month | Suitable for short-term storage.[1] |
Note: Repeated freeze-thaw cycles should be avoided. It is recommended to aliquot stock solutions into single-use volumes.
Solution Stability
The stability of this compound in solution is dependent on the solvent, temperature, and pH. The following tables provide illustrative stability data for this compound in commonly used solvents.
Disclaimer: The following data is illustrative and intended to serve as a guideline. Researchers should perform their own stability studies for their specific experimental conditions.
Table 2: Illustrative Stability of this compound (10 mM) in DMSO at Various Temperatures
| Storage Temperature | Time Point | Purity (%) by HPLC | Appearance |
| -80°C | 1 month | >99 | Clear, colorless |
| 3 months | >99 | Clear, colorless | |
| 6 months | >99 | Clear, colorless | |
| -20°C | 1 month | >99 | Clear, colorless |
| 3 months | 98.5 | Clear, colorless | |
| 6 months | 97.2 | Clear, colorless | |
| 4°C | 1 week | 99.1 | Clear, colorless |
| 1 month | 96.5 | Clear, colorless | |
| 3 months | 92.3 | Faint yellow tint | |
| Room Temperature (25°C) | 24 hours | 98.8 | Clear, colorless |
| 1 week | 94.1 | Yellowish | |
| 1 month | 85.7 | Yellow |
Table 3: Illustrative Stability of this compound (1 mg/mL) in Aqueous Buffers at 4°C
| pH | Time Point | Purity (%) by HPLC | Appearance |
| 5.0 | 1 week | 99.2 | Clear, colorless |
| 1 month | 98.5 | Clear, colorless | |
| 7.4 | 1 week | 98.9 | Clear, colorless |
| 1 month | 97.8 | Clear, colorless | |
| 8.5 | 1 week | 97.5 | Clear, colorless |
| 1 month | 95.1 | Faint yellow tint |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound. This method should be validated for specificity, linearity, accuracy, and precision before use.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested to a final concentration of approximately 50 µg/mL with the mobile phase initial condition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the percentage of this compound remaining relative to a freshly prepared standard of the same concentration.
-
Monitor the appearance of new peaks, which may indicate degradation products.
-
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.
-
Acid Hydrolysis:
-
Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M HCl) at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Analyze by the stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M NaOH) at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Analyze by the stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Incubate a solution of this compound (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Analyze by the stability-indicating HPLC method.
-
-
Thermal Degradation:
-
Store this compound powder and a prepared solution (e.g., in DMSO) at 80°C for 48 hours.
-
Prepare a solution from the heat-stressed powder and analyze both solutions by the stability-indicating HPLC method.
-
-
Photostability:
-
Expose this compound powder and a prepared solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the samples by the stability-indicating HPLC method.
-
Visualizations
HCV NS5B Polymerase Inhibition by this compound
Caption: Mechanism of HCV replication inhibition by this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
References
Troubleshooting & Optimization
Technical Support Center: MK-0608 and HCV NS5B S282T Resistance Mutation
Welcome to the technical support center for the identification and characterization of the MK-0608 resistance mutation S282T in the Hepatitis C Virus (HCV) NS5B polymerase. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the S282T mutation in the HCV NS5B protein?
The S282T mutation is a substitution of the amino acid serine (S) with threonine (T) at position 282 of the HCV NS5B RNA-dependent RNA polymerase. This mutation is a known resistance-associated substitution (RAS) that confers resistance to nucleoside inhibitors (NIs) like this compound and sofosbuvir.
Q2: How does the S282T mutation confer resistance to this compound?
The NS5B polymerase is crucial for HCV RNA replication.[1][2] Nucleoside inhibitors such as this compound act as chain terminators during RNA synthesis. The S282T mutation is believed to alter the active site of the NS5B polymerase, reducing the incorporation efficiency of the nucleoside analog and thereby allowing viral replication to proceed even in the presence of the drug.
Q3: Does the S282T mutation affect the virus's fitness?
Yes, the S282T mutation has been shown to reduce the replicative fitness of HCV.[3] This means that in the absence of drug pressure, the wild-type virus typically outcompetes the S282T mutant. This reduced fitness is a key factor in why this mutation is not commonly observed in treatment-naive patients.
Q4: Is the S282T mutation prevalent in the general HCV-infected population?
No, the S282T mutation is rare in patients who have not been treated with nucleoside inhibitors.[4] It typically emerges under the selective pressure of NI-based therapies.
Q5: What are the primary methods to detect the S282T mutation?
The primary methods for detecting the S282T mutation are genotypic, involving sequencing of the NS5B region of the HCV genome. This is typically done using reverse transcription-polymerase chain reaction (RT-PCR) followed by Sanger sequencing or next-generation sequencing (NGS). Phenotypic assays, such as the HCV replicon system, are used to confirm the level of resistance conferred by the mutation.
Quantitative Data Summary
The S282T mutation significantly reduces the in vitro susceptibility of HCV to nucleoside inhibitors. The following table summarizes the quantitative impact of this mutation on the efficacy of this compound.
| HCV Genotype | NS5B Status | Compound | EC50 (µM) | Fold Change in EC50 | Reference |
| 1b | Wild-Type | This compound | ~0.3 | - | [4] |
| 1b | S282T Mutant | This compound | Not explicitly stated, but results in a ~30-fold loss of potency | ~30 | |
| 1b | Wild-Type | Sofosbuvir (another NI) | Varies by study | - | |
| 1b | S282T Mutant | Sofosbuvir (another NI) | Varies by study | 3x - 10x |
Experimental Protocols & Workflows
Below are detailed protocols for key experiments related to the identification and characterization of the S282T mutation.
Diagram: Experimental Workflow for S282T Identification and Phenotyping
Caption: Workflow for genotypic and phenotypic analysis of the S282T mutation.
Protocol 1: Genotypic Identification of S282T by RT-PCR and Sanger Sequencing
This protocol outlines the steps to identify the S282T mutation from a viral sample.
1. Viral RNA Extraction:
-
Extract viral RNA from patient plasma or cell culture supernatant using a commercial viral RNA extraction kit, following the manufacturer's instructions.
2. Reverse Transcription (RT) and PCR Amplification:
-
Objective: To convert viral RNA to cDNA and amplify the NS5B region.
-
Reaction Mix:
-
5 µL of extracted RNA
-
1 µL of reverse primer (specific to the 3' end of the NS5B region)
-
1 µL of dNTP mix (10 mM each)
-
4 µL of 5x RT buffer
-
1 µL of RNase inhibitor
-
1 µL of reverse transcriptase
-
Nuclease-free water to a final volume of 20 µL
-
-
RT Cycling Conditions:
-
25°C for 10 minutes
-
50°C for 50 minutes
-
85°C for 5 minutes
-
-
PCR Amplification:
-
Use a nested or semi-nested PCR approach for higher sensitivity and specificity.
-
First Round PCR:
-
2 µL of cDNA
-
1 µL of forward outer primer
-
1 µL of reverse outer primer
-
12.5 µL of 2x PCR master mix
-
Nuclease-free water to 25 µL
-
-
Second Round (Nested) PCR:
-
1 µL of the first-round PCR product
-
1 µL of forward inner primer
-
1 µL of reverse inner primer
-
12.5 µL of 2x PCR master mix
-
Nuclease-free water to 25 µL
-
-
-
PCR Cycling Conditions (for both rounds):
-
95°C for 5 minutes
-
35 cycles of:
-
95°C for 30 seconds
-
55-60°C for 30 seconds (optimize annealing temperature based on primers)
-
72°C for 1 minute
-
-
72°C for 10 minutes
-
3. PCR Product Purification and Sanger Sequencing:
-
Run the nested PCR product on an agarose gel to confirm the correct amplicon size.
-
Purify the PCR product using a commercial PCR purification kit.
-
Send the purified PCR product and sequencing primers (forward and reverse inner primers) for Sanger sequencing.
4. Sequence Analysis:
-
Analyze the sequencing chromatograms using sequence analysis software.
-
Align the obtained sequence with a wild-type HCV NS5B reference sequence to identify the presence of the S282T mutation (a G-to-A or C-to-T nucleotide change depending on the strand sequenced, resulting in the amino acid change from Serine to Threonine).
Protocol 2: Phenotypic Characterization using an HCV Replicon Assay
This protocol describes how to determine the EC50 of this compound against the S282T mutant.
1. Site-Directed Mutagenesis:
-
Objective: Introduce the S282T mutation into a plasmid containing a subgenomic HCV replicon (e.g., with a luciferase reporter gene).
-
Use a commercial site-directed mutagenesis kit (e.g., QuikChange II XL Site-Directed Mutagenesis Kit).
-
Design primers containing the desired mutation. The mutation should be in the middle of the primers with 10-15 bases of correct sequence on both sides.
-
Follow the manufacturer's protocol for the PCR reaction, DpnI digestion (to remove the parental template), and transformation into competent E. coli.
-
Screen colonies by plasmid purification and sequencing to confirm the presence of the S282T mutation.
2. In Vitro Transcription and RNA Transfection:
-
Linearize the wild-type and S282T mutant replicon plasmids.
-
Use an in vitro transcription kit (e.g., MEGAscript T7 Kit) to generate replicon RNA.
-
Transfect the in vitro transcribed RNA into a highly permissive human hepatoma cell line (e.g., Huh-7.5 cells) via electroporation.
3. Drug Treatment and Replicon Assay:
-
Plate the transfected cells into 96-well plates.
-
After cell adherence (typically 4-6 hours), add cell culture medium containing serial dilutions of this compound. Include a no-drug control and a vehicle (e.g., DMSO) control.
-
Incubate for 48-72 hours.
-
Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
4. EC50 Calculation:
-
Plot the reporter signal against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value, which is the concentration of this compound that inhibits 50% of HCV replication.
-
The fold change in resistance is calculated by dividing the EC50 for the S282T mutant by the EC50 for the wild-type replicon.
Troubleshooting Guides
Troubleshooting Genotypic Analysis (RT-PCR and Sequencing)
| Problem | Possible Cause(s) | Solution(s) |
| No PCR product or weak band | - RNA degradation- Low viral load- PCR inhibitors in the sample- Suboptimal primer design or annealing temperature | - Use RNase-free techniques and reagents.- Increase the amount of input RNA.- Use a nested PCR approach for higher sensitivity.- Optimize the annealing temperature using a gradient PCR.- Redesign primers for a more conserved region of NS5B. |
| Non-specific PCR bands | - Low annealing temperature- Primer-dimer formation | - Increase the annealing temperature in 1-2°C increments.- Reduce the primer concentration.- Use a hot-start Taq polymerase. |
| Poor quality sequencing data | - Insufficient or impure PCR product- Poor sequencing primer design- Mixed viral populations | - Gel-purify the PCR product to remove contaminants.- Ensure the sequencing primer has a suitable melting temperature and is specific to the template.- If a mixed population is suspected, consider subcloning the PCR product before sequencing or use next-generation sequencing. |
Troubleshooting Phenotypic Analysis (Replicon Assay)
| Problem | Possible Cause(s) | Solution(s) |
| Low replicon replication efficiency | - Poor RNA quality- Low transfection efficiency- Unhealthy cells | - Ensure the in vitro transcribed RNA is of high integrity.- Optimize electroporation parameters (voltage, capacitance).- Use a highly permissive cell line (e.g., Huh-7.5) and ensure cells are healthy and at the correct confluency. |
| High variability in reporter signal | - Inconsistent cell seeding- Edge effects in the 96-well plate- Inaccurate drug dilutions | - Use a multichannel pipette for cell seeding and ensure even distribution.- Avoid using the outer wells of the plate or fill them with media only.- Prepare fresh drug dilutions for each experiment and mix thoroughly. |
| No difference in EC50 between wild-type and mutant | - Incorrect mutation introduced- The mutation does not confer resistance to the specific drug in your system | - Re-sequence the mutant replicon plasmid to confirm the S282T mutation.- Verify the activity of your this compound stock with a known sensitive control.- Consult the literature to ensure the expected fold-change in resistance for your specific replicon system. |
HCV Replication Cycle and NS5B Function
The HCV replication cycle is a complex process that occurs in the cytoplasm of infected hepatocytes. The NS5B polymerase is the key enzyme responsible for replicating the viral RNA genome.
Diagram: Simplified HCV Replication Cycle
References
- 1. assaygenie.com [assaygenie.com]
- 2. Site-Directed Mutagenesis [protocols.io]
- 3. Resistance testing: Interpretation and incorporation into HCV treatment algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy of MK-0608 in HCV Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions (FAQs) regarding the troubleshooting of unexpectedly low efficacy of the hepatitis C virus (HCV) NS5B polymerase inhibitor, MK-0608, in replicon assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound that may lead to lower-than-expected antiviral activity.
Q1: My EC50 value for this compound is significantly higher than the reported ~0.3 µM for genotype 1b. What are the potential causes?
A1: Several factors can contribute to a higher than expected 50% effective concentration (EC50). Consider the following possibilities:
-
Cell Line Health and Passage Number: The permissiveness of Huh-7 and its derivatives to HCV replication can vary. Using cells with a high passage number can lead to decreased replication efficiency and altered drug sensitivity. It is recommended to use low-passage, healthy cells for your assays.
-
Replicon Integrity and Adaptive Mutations: The specific replicon construct used can influence its replication efficiency and sensitivity to inhibitors. Ensure your replicon construct has the expected sequence and consider that some replicons may harbor adaptive mutations that could potentially alter their susceptibility to certain drugs.[1]
-
Assay Conditions: Suboptimal assay conditions, such as incorrect cell seeding density, extended incubation times, or issues with reagent quality (e.g., luciferase substrate), can affect the accuracy of EC50 measurements.
-
Compound Integrity: Verify the purity and concentration of your this compound stock. Improper storage or handling can lead to degradation of the compound.
Q2: Could the genotype of my HCV replicon be affecting the efficacy of this compound?
A2: Yes, the efficacy of antiviral compounds can vary between different HCV genotypes. This compound has a well-documented EC50 of approximately 0.3 µM for genotype 1b.[2] While data for other genotypes is less prevalent in the public domain, it is plausible that its potency could differ against other genotypes due to sequence variations in the NS5B polymerase.
Q3: How can I rule out cytotoxicity as a reason for the apparent low efficacy?
A3: It is crucial to differentiate between true antiviral activity and compound-induced cell death. A cytotoxicity assay should be performed in parallel with your replicon assay on the same cell line. This will determine the 50% cytotoxic concentration (CC50). The therapeutic window is represented by the Selectivity Index (SI), calculated as CC50 / EC50. A high SI value indicates that the antiviral effect is not due to toxicity. This compound has been reported to have a CC50 of >100 µM.[2]
Q4: My replicon assay results are inconsistent between experiments. What can I do to improve reproducibility?
A4: Inconsistent results are often due to variability in experimental procedures. To improve reproducibility:
-
Standardize Cell Culture: Use cells from the same frozen stock and maintain a consistent passaging schedule.
-
Consistent Replicon RNA Quality: If using transient transfections, ensure the quality and quantity of the in vitro transcribed replicon RNA are consistent.
-
Precise Reagent Handling: Use calibrated pipettes and ensure all reagents are properly stored and handled.
-
Include Proper Controls: Always include a positive control (an antiviral with known efficacy), a negative control (e.g., a polymerase-defective replicon), and a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound).
Q5: Could my replicon cell line have developed resistance to this compound?
A5: While less common in short-term assays, prolonged culture of replicon cells in the presence of a selective pressure can lead to the emergence of resistant variants. The S282T mutation in the NS5B polymerase is a known resistance-associated substitution for 2'-C-methyl nucleoside analogs like this compound. If you suspect resistance, sequencing the NS5B region of the replicon RNA from your cell line is recommended.
Data Presentation
The following table summarizes the known in vitro efficacy of this compound against HCV.
| Compound | HCV Genotype | Assay System | EC50 (µM) | CC50 (µM) | Reference |
| This compound | 1b | Subgenomic Replicon | 0.3 | >100 | [2] |
EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
HCV Replicon Luciferase Assay Protocol
This protocol outlines a standard method for determining the efficacy of this compound in an HCV replicon assay using a luciferase reporter.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene.
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound stock solution (e.g., in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix gently by orbital shaking for 5 minutes to ensure cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Mandatory Visualizations
Caption: Mechanism of HCV replication and this compound inhibition.
Caption: Experimental workflow for HCV replicon assay.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
Technical Support Center: MK-0608 and Viral Rebound Dynamics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of MK-0608 and managing the phenomenon of viral rebound upon treatment cessation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a nucleoside analog, specifically a 2'-C-methyl-7-deaza-adenosine derivative.[1] Its primary mechanism of action is the inhibition of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp).[1] After intracellular phosphorylation to its active triphosphate form, it acts as a chain terminator during viral RNA replication.[1] This potent inhibition has been demonstrated in subgenomic HCV replicon systems.[1][2]
Q2: What is viral rebound and why does it occur after stopping this compound treatment?
Viral rebound is the reappearance and rapid increase of viral load in the plasma after discontinuing or interrupting antiviral therapy. This phenomenon was consistently observed in preclinical studies with this compound in HCV-infected chimpanzees. Rebound occurs because antiviral drugs like this compound suppress viral replication but do not eliminate the viral reservoir (e.g., latently infected cells). Once the drug pressure is removed, these residual viruses can resume active replication.
Q3: How quickly does viral rebound occur after stopping this compound?
In preclinical studies involving HCV-infected chimpanzees, viral rebound was noted after the cessation of this compound dosing. In one study, a chimpanzee's viral load remained below the limit of quantification for at least 12 days after dosing ended, with the virus becoming detectable again around day 12 post-dosing. The kinetics of rebound can vary between individuals and may be influenced by factors such as baseline viral load and the duration of treatment.
Q4: Can viral rebound be predicted?
Predicting the precise timing and magnitude of viral rebound is challenging. However, several factors are thought to influence rebound kinetics, including:
-
Size of the viral reservoir: A larger reservoir of latently infected cells can lead to a faster and more robust rebound.
-
Host immune response: A stronger and more effective host immune response may delay or partially control viral rebound.
-
Baseline viral load: Higher pre-treatment viral loads have been correlated with different rebound dynamics.
Q5: What are the typical observations of viral load reduction during this compound treatment?
This compound has demonstrated robust antiviral efficacy in preclinical models. In HCV-infected chimpanzees, once-daily oral administration for 37 days resulted in a rapid and significant decrease in plasma viral RNA. In several animals, the viral load dropped below the limit of quantification (20 IU/ml) in less than 10 days and remained suppressed throughout the dosing period. In an animal with a high starting viral load (>10^6 IU/mL), a 4.7 log10 reduction was observed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Faster-than-expected viral rebound | Higher baseline viral load prior to treatment. Shorter duration of this compound treatment. | Review pre-treatment viral load data. Consider extending the treatment duration in future experiments to assess the impact on the time to rebound. |
| Inconsistent viral load measurements | Issues with sample collection, processing, or storage. Assay variability (e.g., TaqMan vs. TMA). | Ensure standardized protocols for plasma collection and storage. Use a consistent and validated viral load quantification assay throughout the experiment. |
| No viral rebound observed | Potential for sustained virological response (SVR), although this was not observed with this compound monotherapy in preclinical studies. Assay sensitivity limitations. | Continue monitoring viral load for an extended period post-treatment cessation. Use an assay with a lower limit of detection to confirm the absence of low-level viremia. |
| Emergence of drug-resistant variants | Suboptimal drug exposure or prolonged monotherapy can select for resistant viral populations. The S282T mutation in the HCV NS5B polymerase has been associated with resistance to 2'-C-methyladenosine analogs. | Perform genotypic analysis of the viral population from rebound samples to identify potential resistance mutations. Consider combination therapy with other antiviral agents in future study designs. |
Experimental Protocols
Protocol 1: Monitoring Viral Load During and After this compound Treatment
This protocol outlines the key steps for assessing the antiviral efficacy of this compound and characterizing viral rebound kinetics.
-
Baseline Characterization:
-
Collect plasma samples from experimental subjects at multiple time points before initiating treatment to establish a stable baseline viral load.
-
Quantify viral RNA using a validated real-time PCR assay (e.g., Roche TaqMan) with a known limit of quantification.
-
-
Treatment Phase:
-
Administer this compound at the desired dose and frequency.
-
Collect plasma samples at regular intervals (e.g., daily for the first week, then weekly) to monitor the rate of viral decline.
-
Process and store samples under consistent conditions (-80°C) to ensure RNA integrity.
-
-
Treatment Cessation and Rebound Monitoring:
-
After the final dose of this compound, continue to collect plasma samples frequently.
-
Initial sampling should be dense (e.g., every 2-3 days) to capture the initial phase of rebound, followed by less frequent sampling (e.g., weekly) once the rebound trajectory is established.
-
Continue monitoring until the viral load returns to baseline levels or stabilizes.
-
Protocol 2: Genotypic Resistance Analysis
This protocol is for identifying potential drug resistance mutations in viral samples that exhibit rebound.
-
RNA Extraction:
-
Extract viral RNA from plasma samples collected during the rebound phase using a commercial viral RNA extraction kit.
-
-
Reverse Transcription and PCR Amplification:
-
Perform reverse transcription to generate cDNA from the viral RNA.
-
Amplify the target region of the viral genome (e.g., the NS5B polymerase gene for HCV) using specific primers.
-
-
Sequencing:
-
Sequence the amplified PCR product using Sanger or next-generation sequencing methods.
-
-
Sequence Analysis:
-
Align the rebound sequences with the baseline (pre-treatment) viral sequence.
-
Identify any amino acid substitutions, particularly at known resistance-associated positions like S282 for HCV polymerase inhibitors.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical workflow of viral rebound after treatment cessation.
References
potential off-target effects of MK-0608 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MK-0608 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] Its active form, a triphosphate, acts as a chain terminator during viral RNA replication.[1] In subgenomic replicon assays, it exhibits an EC50 of 0.3 μM.[1][2]
Q2: Are there any known specific off-target interactions for this compound?
To date, specific off-target interactions for this compound have not been extensively publicly documented. However, as a nucleoside analog, there are potential off-target effects that researchers should be aware of, primarily related to interactions with host cell polymerases and kinases.
Q3: What are the general potential off-target effects associated with nucleoside analogs like this compound?
Nucleoside analogs can sometimes be recognized by host cell enzymes involved in nucleic acid synthesis and metabolism. Potential off-target effects for this class of compounds can include:
-
Inhibition of host DNA and RNA polymerases: This can lead to cytotoxicity and other adverse effects.
-
Mitochondrial toxicity: Interference with mitochondrial DNA polymerase gamma (POLG) or mitochondrial RNA polymerase (POLRMT) can disrupt mitochondrial function.[3]
-
Alteration of cellular nucleotide pools: This can impact various cellular processes.
-
Inhibition of kinases: Some nucleoside analogs have been shown to have off-target kinase activity.
Q4: Has this compound shown cytotoxicity in cellular assays?
In subgenomic replicon assays, this compound did not exhibit significant cytotoxicity at concentrations up to 100 μM. The 7-deaza modification in this compound is suggested to contribute to reduced cellular toxicity compared to related analogs.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduction in Cell Proliferation
If you observe unexpected cytotoxicity or a decrease in cell proliferation in your cellular assays upon treatment with this compound, consider the following troubleshooting steps:
Potential Cause 1: Off-Target Inhibition of Host Polymerases
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with a broader range of this compound concentrations to determine the CC50 (50% cytotoxic concentration) in your specific cell line.
-
Experimental Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 200 µM).
-
Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) and calculate the CC50.
-
Potential Cause 2: Mitochondrial Toxicity
-
Troubleshooting Step: Assess mitochondrial function using assays that measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or cellular respiration (e.g., Seahorse XF Analyzer).
-
Experimental Protocol (TMRE Staining):
-
Culture cells on glass-bottom dishes.
-
Treat with this compound at various concentrations for the desired duration.
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Incubate with TMRE (tetramethylrhodamine, ethyl ester) in fresh medium for 15-30 minutes at 37°C.
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Wash the cells with fresh medium.
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Image the cells using fluorescence microscopy. A decrease in fluorescence intensity indicates mitochondrial depolarization.
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Issue 2: Altered Gene Expression or Phenotype Unrelated to the Intended Target
Should you observe changes in gene expression or cellular phenotypes that are not directly linked to the inhibition of a viral polymerase, these could be due to off-target effects on cellular signaling pathways.
Potential Cause: Off-Target Kinase Inhibition
-
Troubleshooting Step: If you have access to kinase screening services, you can directly test this compound against a panel of human kinases. In the absence of this, you can investigate key cellular signaling pathways that are commonly affected by off-target kinase activity.
-
Experimental Workflow:
-
Treat cells with this compound.
-
Lyse the cells and perform Western blotting for key phosphoproteins in major signaling pathways (e.g., phospho-Akt, phospho-ERK, phospho-STAT3).
-
A change in the phosphorylation status of these proteins could indicate an off-target effect on an upstream kinase.
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Data Presentation
Table 1: On-Target Activity and In Vitro Cytotoxicity of this compound
| Parameter | Value | Cell System | Reference |
| EC50 | 0.3 µM | HCV Subgenomic Replicon Assay | |
| CC50 | >100 µM | HCV Subgenomic Replicon Assay |
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Troubleshooting workflow for unexpected cellular effects.
References
Technical Support Center: MK-0608 Solubilization for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of MK-0608 for successful in vitro studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of up to 250 mg/mL in DMSO with the aid of ultrasonication.[1] For optimal results and to avoid issues with hygroscopicity, it is crucial to use newly opened or properly stored anhydrous DMSO.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
Q3: My this compound precipitated out of solution after diluting my DMSO stock in my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this. The key is to ensure the final concentration of this compound in your working solution remains below its solubility limit in the final solvent composition. Using intermediate dilution steps or incorporating solubilizing agents can help.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in an organic solvent should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Solubility Data
The following table summarizes the available solubility data for this compound and a structurally related compound. This information can guide your choice of solvent for stock solutions and working dilutions.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 250 mg/mL (891.97 mM) | Requires sonication. Use of hygroscopic DMSO can significantly impact solubility.[1] |
| 2'-O-methyladenosine | DMSO | ~20 mg/mL | Data for a structurally similar adenosine analog. |
| 2'-O-methyladenosine | Dimethyl formamide (DMF) | ~5 mg/mL | Data for a structurally similar adenosine analog. |
| 2'-O-methyladenosine | PBS (pH 7.2) | ~10 mg/mL | Data for a structurally similar adenosine analog. |
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.
Problem: this compound is not fully dissolving in DMSO.
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Question: Have you used sonication?
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Answer: this compound may require physical disruption to fully dissolve, even in DMSO. Try sonicating the solution in a water bath for 5-10 minutes.[1]
-
-
Question: Is your DMSO anhydrous?
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Answer: DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its ability to solubilize hydrophobic compounds. Use a fresh, unopened bottle of anhydrous DMSO or a properly stored and sealed container.
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Problem: The compound precipitates when diluted into aqueous media.
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Question: What is the final concentration of DMSO in your working solution?
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Answer: A high concentration of the initial organic solvent can cause the compound to crash out of solution upon dilution. Keep the final DMSO concentration in your aqueous medium as low as possible, typically below 0.5%. You may need to prepare an intermediate dilution in a co-solvent mixture before the final dilution into your aqueous medium.
-
-
Question: Have you considered using solubilizing excipients?
-
Answer: For challenging dilutions, consider formulating this compound with co-solvents or surfactants. See the detailed protocols below for preparing solutions with PEG300 and Tween-80 or with SBE-β-CD. These agents can help maintain the solubility of this compound in an aqueous environment.
-
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for in vitro studies.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 250 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator water bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 250 mg/mL.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator water bath and sonicate until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of a Working Solution using a Co-solvent/Surfactant System
This protocol provides a method for preparing a working solution of this compound in an aqueous medium using PEG300 as a co-solvent and Tween-80 as a surfactant. This can be adapted to achieve your desired final concentration.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline or other aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.
-
Add 450 µL of saline or your desired aqueous buffer to bring the total volume to 1 mL. Mix well. This will result in a final this compound concentration of 2.08 mg/mL.
-
Further dilute this solution in your cell culture medium or assay buffer to achieve the final desired experimental concentration.
Protocol 3: Preparation of a Working Solution using a Cyclodextrin-based Formulation
This protocol describes the use of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to improve the aqueous solubility of this compound.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
20% (w/v) SBE-β-CD in saline or other aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly by vortexing until the solution is clear and homogeneous. This will result in a final this compound concentration of 2.08 mg/mL.
-
This solution can then be further diluted into your experimental medium.
Visualizations
The following diagrams illustrate the decision-making process for troubleshooting solubility issues and the workflow for preparing a stock solution.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for preparing an this compound stock solution.
References
Technical Support Center: Addressing Assay Variability in MK-0608 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experiments involving the HCV NS5B polymerase inhibitor, MK-0608.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as NS5B polymerase. As a nucleoside analog, it needs to be phosphorylated to its active triphosphate form by cellular kinases. This active form is then incorporated into the nascent viral RNA chain, leading to chain termination and inhibition of viral replication.
Q2: In which primary assays is this compound evaluated?
This compound is primarily evaluated in two main types of assays:
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HCV Subgenomic Replicon Assay: This is a cell-based assay that measures the ability of this compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7).
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HCV RdRp Enzyme Inhibition Assay: This is a biochemical assay that directly measures the inhibitory effect of the triphosphate form of this compound on the purified HCV NS5B polymerase enzyme.
Q3: What are the typical EC50 and IC50 values for this compound?
The reported potency of this compound can vary depending on the assay conditions. In the subgenomic-replicon assay, the 50% effective concentration (EC50) is approximately 0.3 µM, with a 90% effective concentration (EC90) of 1.3 µM. The 5'-triphosphate form of this compound inhibits the purified HCV RdRp from genotype 1b with a 50% inhibitory concentration (IC50) of around 110 nM.[1]
Q4: What are the common causes of variability in HCV replicon assays?
Variability in HCV replicon assays can arise from several factors, including:
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Cell Health and Passage Number: The health, density, and passage number of the Huh-7 cells can significantly impact replicon replication efficiency.
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Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of well-to-well variability.
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Reagent Stability: Degradation of reagents, including the replicon RNA and selection agents like G418, can affect assay performance.
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Reporter Gene Assay Conditions: For replicons containing reporter genes (e.g., luciferase), variations in substrate concentration, incubation time, and temperature can lead to inconsistent results.
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Genetic Variability of Replicons: Different HCV genotypes and subtypes, as well as the presence of adaptive mutations in the replicon, can influence its replication rate and sensitivity to inhibitors.[2]
Q5: What factors can influence the IC50 value in an RdRp enzyme inhibition assay?
Factors that can affect the IC50 value in an RdRp assay include:
-
Enzyme Purity and Concentration: The purity and active concentration of the purified NS5B polymerase are critical.
-
Substrate Concentration: The concentration of the nucleotide triphosphates (NTPs) used in the reaction can impact the apparent IC50 of competitive inhibitors.
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Template/Primer Design: The sequence and structure of the RNA template and primer can influence enzyme kinetics.
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Reaction Buffer Components: The pH, salt concentration, and presence of detergents in the reaction buffer can affect enzyme activity and inhibitor binding.
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Incubation Time and Temperature: These parameters must be carefully controlled to ensure the reaction is within the linear range.
Troubleshooting Guides
High Variability in HCV Subgenomic Replicon Assay
| Observed Problem | Potential Cause | Recommended Solution |
| High well-to-well variability in signal (e.g., luciferase activity) | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from wells on the plate perimeter. 3. Cell clumping: Cells not being a single-cell suspension before plating. | 1. Ensure the cell suspension is homogenous by gentle pipetting before and during plating. Use a calibrated multichannel pipette. 2. Use a plate sealer or fill the outer wells with sterile PBS or media to minimize evaporation. 3. Ensure complete trypsinization and resuspend cells thoroughly to break up clumps. |
| Low signal-to-background ratio | 1. Low replicon replication efficiency: The replicon is not replicating well in the host cells. 2. Suboptimal reporter assay conditions: Incorrect substrate concentration or incubation time. 3. Cell line has low permissiveness: The Huh-7 subclone used does not support robust replication. | 1. Ensure the quality of the in vitro transcribed replicon RNA is high. Use a highly permissive cell line. 2. Optimize the reporter assay according to the manufacturer's instructions. 3. Use a well-characterized, highly permissive Huh-7 cell line (e.g., Huh-7.5). |
| Inconsistent EC50 values for this compound between experiments | 1. Variability in cell passage number: Different passage numbers can have altered replication kinetics. 2. Inconsistent incubation times: Variation in the duration of drug treatment. 3. This compound degradation: The compound may be unstable in the cell culture medium over long incubation periods. | 1. Use cells within a defined, narrow passage number range for all experiments. 2. Standardize the incubation time for drug treatment across all experiments. 3. Prepare fresh dilutions of this compound for each experiment and minimize exposure to light and high temperatures. |
Inconsistent Results in HCV RdRp Enzyme Inhibition Assay
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal | 1. Contamination of reagents: Nuclease contamination in the enzyme preparation or other reagents. 2. Non-specific binding of labeled NTPs: Labeled nucleotides binding to the filter or plate in a filter-binding assay. | 1. Use nuclease-free water and reagents. Include RNase inhibitors in the reaction. 2. Optimize washing steps in the filter-binding assay to reduce non-specific binding. |
| Low enzyme activity | 1. Inactive enzyme: Improper storage or handling of the purified NS5B polymerase. 2. Suboptimal reaction conditions: Incorrect buffer composition, pH, or temperature. 3. Degraded template/primer: The RNA template or primer has been degraded. | 1. Aliquot the enzyme and store it at -80°C. Avoid repeated freeze-thaw cycles. 2. Optimize the reaction buffer components and ensure the reaction is run at the optimal temperature for the enzyme. 3. Check the integrity of the RNA template and primer on a denaturing gel. |
| Variable IC50 values for this compound triphosphate | 1. Inaccurate concentration of NTPs: Incorrect concentration of the competing natural nucleotides. 2. Reaction not in the linear range: The reaction has proceeded to completion, affecting the accuracy of the inhibition measurement. 3. Variability in enzyme concentration: Inconsistent amounts of active enzyme between assays. | 1. Carefully prepare and quantify the NTP stock solutions. 2. Determine the linear range of the reaction by performing a time-course experiment and ensure inhibition measurements are taken within this range. 3. Perform a protein concentration assay and an activity titration for each new batch of enzyme. |
Data Presentation
Table 1: Reported Potency of this compound in Different Assay Systems
| Parameter | Assay Type | HCV Genotype | Value | Reference |
| EC50 | Subgenomic Replicon | 1b | 0.3 µM | [1] |
| EC90 | Subgenomic Replicon | 1b | 1.3 µM | [1] |
| IC50 | Purified RdRp (triphosphate form) | 1b | 110 nM | [1] |
Table 2: Key Parameters and Expected Ranges for Assay Validation
| Parameter | Assay Type | Typical Value/Range | Importance |
| Z'-factor | High-Throughput Screening (Replicon or RdRp) | > 0.5 | Indicates a good separation between positive and negative controls, essential for reliable hit identification. |
| Signal-to-Background (S/B) Ratio | Replicon (Reporter-based) | > 10 | A high S/B ratio indicates a robust assay with a clear distinction between signal and noise. |
| Coefficient of Variation (%CV) | All assays | < 15% (for replicates) | Low %CV indicates good precision and reproducibility of the assay. |
Experimental Protocols
Protocol 1: HCV Subgenomic Replicon Assay for Antiviral Screening
Objective: To determine the EC50 of this compound in a cell-based HCV replication assay.
Materials:
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Huh-7 cells harboring an HCV subgenomic replicon with a reporter gene (e.g., firefly luciferase).
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Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and G418 (for stable cell line maintenance).
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This compound stock solution (e.g., 10 mM in DMSO).
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96-well cell culture plates.
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Luciferase assay reagent.
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Luminometer.
Procedure:
-
Cell Seeding:
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Trypsinize and count the replicon-containing Huh-7 cells.
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Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM without G418.
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Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
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-
Compound Treatment:
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Prepare serial dilutions of this compound in complete DMEM. A typical concentration range would be from 10 µM down to 0.01 nM. Include a DMSO-only control.
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Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
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Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
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Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
-
Data Analysis:
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Normalize the luciferase readings to the DMSO control (representing 100% replication).
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Plot the normalized data against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.
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Protocol 2: HCV RdRp Enzyme Inhibition Assay
Objective: To determine the IC50 of the triphosphate form of this compound against purified HCV NS5B polymerase.
Materials:
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Purified recombinant HCV NS5B polymerase.
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RNA template/primer (e.g., poly(A)/oligo(dT)).
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Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 40 mM NaCl).
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NTP mix (ATP, CTP, GTP, and UTP) at a concentration near their Km values.
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Radiolabeled NTP (e.g., [α-33P]UTP).
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Triphosphate form of this compound.
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96-well plates.
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Filter paper (e.g., DE81).
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Scintillation counter.
Procedure:
-
Reaction Setup:
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Prepare a master mix containing the reaction buffer, RNA template/primer, and all NTPs except the radiolabeled one.
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In a 96-well plate, add the desired concentrations of the this compound triphosphate. Include a no-inhibitor control.
-
-
Enzyme Addition and Incubation:
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Add the purified NS5B polymerase to the master mix.
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Initiate the reaction by adding the master mix containing the enzyme to the wells with the inhibitor.
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Add the radiolabeled NTP.
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Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).
-
-
Reaction Quenching and Detection:
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Stop the reaction by adding EDTA.
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Spot an aliquot of each reaction onto a DE81 filter paper.
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Wash the filter paper multiple times with a suitable buffer (e.g., 0.3 M ammonium formate) to remove unincorporated nucleotides.
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Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
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Calculate the percent inhibition for each concentration of the this compound triphosphate relative to the no-inhibitor control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a dose-response curve to determine the IC50 value.
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Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Workflow for HCV subgenomic replicon and RdRp inhibition assays.
References
Technical Support Center: MK-0608 (Favipiravir) Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the strategies to prevent the degradation of MK-0608 (Favipiravir) during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in experimental settings?
A1: this compound, also known as Favipiravir, is susceptible to degradation under several conditions. The primary factors include exposure to alkaline (basic) conditions, oxidative stress, acidic conditions, and to a lesser extent, photolytic (light) and thermal (heat) stress.[1][2] Alkaline hydrolysis is a particularly significant cause of degradation.[1]
Q2: I am preparing a solution of this compound. What pH should I maintain to minimize degradation?
A2: To minimize degradation, it is crucial to avoid alkaline conditions. Studies have shown significant degradation of Favipiravir in the presence of sodium hydroxide (NaOH)[1]. Therefore, maintaining a neutral to slightly acidic pH is recommended. For instance, a mobile phase for HPLC analysis was effectively prepared using a phosphate buffer with a pH of 3.5.[1]
Q3: Can I autoclave my this compound solution for sterilization?
A3: While some studies indicate that Favipiravir is relatively stable under thermal stress at 105°C for 6 hours, autoclaving involves high pressure and temperature, which could potentially accelerate degradation, especially in solution. It is advisable to use sterile filtration for sterilization of this compound solutions to avoid potential thermal degradation.
Q4: How should I store my this compound stock solutions to ensure stability?
A4: For optimal stability, stock solutions should be protected from light and stored at low temperatures. Keeping solutions in a refrigerator at 4°C can help prevent degradation. For long-term storage, freezing at -20°C or below is advisable, with studies showing stability in plasma at -75°C for four weeks.
Q5: I suspect my this compound has degraded. How can I detect and quantify the degradation products?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method to separate and quantify Favipiravir from its degradation products. A stability-indicating HPLC method can be developed using a C18 column with a suitable mobile phase, often a mixture of a buffer (e.g., phosphate buffer at pH 3.5) and an organic solvent like methanol or acetonitrile. Detection is typically performed using a photodiode array (PDA) or UV detector at a wavelength of around 321-324 nm.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in an in-vitro assay. | Degradation of this compound in the cell culture medium. | - Ensure the pH of the culture medium is not alkaline. - Prepare fresh solutions of this compound before each experiment. - Protect the experimental setup from direct light exposure. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | - Confirm the identity of the degradation products using techniques like LC-MS/MS. - Review the solution preparation and storage procedures to identify potential causes of degradation (e.g., pH, temperature, light exposure). |
| Inconsistent results between experimental replicates. | Variable degradation of this compound under slightly different conditions. | - Standardize all experimental parameters, including solution pH, temperature, and light exposure. - Use a stability-indicating analytical method to monitor the integrity of this compound throughout the experiment. |
Quantitative Data Summary
The following tables summarize the degradation of Favipiravir under various stress conditions as reported in forced degradation studies.
Table 1: Summary of Favipiravir Degradation under Different Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Alkaline Hydrolysis | 5 N NaOH | - | - | 28.50% | |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | - | 10.76% | |
| Acidic Hydrolysis | 1 N/2 N/5 N HCl | 60 min | 80°C | - | |
| Acidic Hydrolysis | - | - | - | 1.38% | |
| Oxidative Degradation | 10% and 30% H₂O₂ | 60 min | 80°C | - | |
| Oxidative Degradation | Peroxide | - | - | Sensitive | |
| Neutral Hydrolysis | - | - | - | 0.39% | |
| Thermal Degradation | - | - | - | 0.02% | |
| Photolytic Degradation | Sunlight Exposure | - | - | 4.68% |
Note: "-" indicates that the specific parameter was not explicitly mentioned in the cited source.
Experimental Protocols
Protocol 1: Forced Degradation Study under Alkaline Conditions
This protocol is adapted from a study on the structural elucidation of alkali degradation impurities of Favipiravir.
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Preparation of Favipiravir Solution: Prepare a stock solution of Favipiravir in a suitable diluent.
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Alkaline Stress: To a specific volume of the Favipiravir solution, add an equal volume of 5 N Sodium Hydroxide (NaOH).
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Incubation: The duration and temperature of incubation can be varied to achieve the desired level of degradation. The original study does not specify these, but heating at 80°C for 60 minutes has been used in other degradation studies.
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Neutralization: After incubation, neutralize the solution with an appropriate acid (e.g., Hydrochloric Acid) to stop the degradation process.
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Analysis: Analyze the sample using a validated stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for Favipiravir
This protocol is based on a validated method for the determination of Favipiravir and its degradation products.
-
Chromatographic System: Reversed-phase high-performance liquid chromatograph with a photodiode array detector.
-
Column: Zorbax Eclipse Plus C18 column (150 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of 5 mM phosphate buffer (pH 3.5) and methanol in a 75:25 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 322 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 33°C.
Visualizations
Caption: Major stress factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
Technical Support Center: Mitigating the Impact of Serum Proteins on MK-0608 Activity
Welcome to the technical support center for MK-0608. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro experiments with the HCV NS5B polymerase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported antiviral activity of this compound?
This compound is a potent inhibitor of Hepatitis C Virus (HCV) replication. In a subgenomic-replicon assay, it has been shown to inhibit viral RNA replication with a 50% effective concentration (EC50) of 0.3 μM and a 90% effective concentration (EC90) of 1.3 μM.[1] These values were determined in the absence of significant cytotoxicity.[1]
Q2: How do serum proteins in cell culture media affect the antiviral activity of compounds?
Serum contains various proteins, such as albumin, that can bind to small molecules. This binding can reduce the concentration of the free, unbound drug available to enter cells and exert its antiviral effect. Consequently, the presence of serum in cell culture media can lead to an underestimation of a compound's true potency, reflected as an increase in the measured EC50 value. For example, the HCV protease inhibitor VX-950, which is 87% bound to human serum proteins, exhibited a 10-fold increase in its IC50 value in the presence of 40% human serum.
Q3: Is there specific data on the impact of serum proteins on this compound activity?
Currently, there is no publicly available data that directly quantifies the EC50 shift of this compound in the presence of human serum. However, given the general principles of drug-protein binding, it is a critical parameter to consider, especially when comparing in vitro data with in vivo results or when observing discrepancies between experiments.
Q4: How can I prepare this compound for in vitro assays?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilutions to working concentrations should be made in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Higher than expected EC50 values for this compound in our HCV replicon assay.
Possible Cause 1: Serum Protein Binding
-
Explanation: The presence of serum in your cell culture medium may be reducing the effective concentration of this compound.
-
Troubleshooting Steps:
-
Quantify the Serum Effect: Perform a parallel EC50 determination of this compound in your standard culture medium (e.g., containing 10% Fetal Bovine Serum) and in a medium with a lower serum concentration or serum-free medium. A significant shift in the EC50 value will indicate a notable impact of serum protein binding.
-
Use Human Serum Albumin (HSA): To more closely mimic the in vivo environment, you can supplement the basal medium with purified HSA at physiological concentrations and measure the EC50 shift.
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Possible Cause 2: Suboptimal Assay Conditions
-
Explanation: Variability in cell density, replicon expression levels, or incubation times can affect the apparent potency of the inhibitor.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure a consistent and optimal number of cells are seeded in each well.
-
Verify Replicon Expression: Use a reporter replicon (e.g., luciferase) and ensure a stable and reproducible signal in untreated control wells.
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Standardize Incubation Time: Use a consistent incubation time for the compound treatment across all experiments.
-
Issue 2: Inconsistent results between different batches of experiments.
Possible Cause 1: Variability in Serum Lots
-
Explanation: Different lots of fetal bovine serum can have varying protein compositions, leading to batch-to-batch differences in the extent of drug binding.
-
Troubleshooting Steps:
-
Lot Qualification: Test a new lot of serum in a pilot experiment to ensure it yields results consistent with previous batches before using it for large-scale screening.
-
Use a Single Lot: For a given set of comparative experiments, use the same lot of serum to minimize this source of variability.
-
Possible Cause 2: Compound Stability
-
Explanation: this compound may have limited stability in cell culture medium at 37°C over extended incubation periods.
-
Troubleshooting Steps:
-
Assess Stability: Pre-incubate this compound in your culture medium for the duration of your assay and then test its activity to determine if there is a loss of potency over time.
-
Refresh Medium: For longer-term experiments, consider refreshing the culture medium with a freshly prepared compound.
-
Data Summary
| Parameter | Value | Conditions | Reference |
| This compound EC50 | 0.3 µM | Subgenomic-replicon assay | [1] |
| This compound EC90 | 1.3 µM | Subgenomic-replicon assay | [1] |
| VX-950 IC50 Shift | 10-fold increase | In the presence of 40% human serum | |
| VX-950 Protein Binding | 87% | Human serum |
Experimental Protocols
Protocol 1: Determination of this compound EC50 using an HCV Luciferase Reporter Replicon Assay
This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a stable cell line harboring a subgenomic HCV replicon with a luciferase reporter.
Materials:
-
Huh-7 cells stably expressing an HCV luciferase reporter replicon
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
DMSO
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture: Maintain the Huh-7 HCV luciferase replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in culture medium (without G418) at 2X the final desired concentrations.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium (without G418). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of the serially diluted this compound solutions to the respective wells. Include wells with medium containing DMSO only as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Luciferase Assay: After incubation, remove the medium and perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Assessing the Impact of Human Serum on this compound Activity
This protocol is designed to quantify the effect of human serum on the antiviral potency of this compound.
Materials:
-
All materials from Protocol 1
-
Human Serum (HCV negative)
Methodology:
-
Prepare Media: Prepare two types of assay media:
-
Low-Serum Medium: DMEM with 1% Penicillin-Streptomycin and a low percentage of FBS (e.g., 2%).
-
High-Serum Medium: DMEM with 1% Penicillin-Streptomycin supplemented with a higher, physiologically relevant concentration of human serum (e.g., 40%).
-
-
Compound Dilutions: Prepare two sets of serial dilutions of this compound, one in the low-serum medium and one in the high-serum medium.
-
Follow Protocol 1: Perform the HCV Luciferase Reporter Replicon Assay as described in Protocol 1, running two parallel plates: one with the low-serum medium and compound dilutions, and the other with the high-serum medium and compound dilutions.
-
Data Analysis: Determine the EC50 value for this compound in both low-serum and high-serum conditions. The fold-shift in the EC50 value is calculated by dividing the EC50 from the high-serum condition by the EC50 from the low-serum condition.
Visualizations
Caption: Mechanism of action of this compound in the HCV replication cycle.
Caption: General workflow for determining the EC50 of this compound.
Caption: Logical workflow for troubleshooting high EC50 values of this compound.
References
Validation & Comparative
A Comparative Guide to HCV NS5B Polymerase Inhibitors: MK-0608 versus Sofosbuvir
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two potent nucleoside analog inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase: MK-0608 and sofosbuvir. This analysis is based on available experimental data to delineate their respective performance in inhibiting the viral replication machinery.
Hepatitis C virus infection remains a significant global health concern, and the viral NS5B polymerase is a cornerstone target for direct-acting antiviral (DAA) therapies. Both this compound and sofosbuvir are designed to interrupt the replication of the viral genome by acting as chain terminators. This guide delves into their mechanisms of action, comparative inhibitory activities, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action: A Shared Strategy of Chain Termination
Both this compound and sofosbuvir are nucleoside/nucleotide analog inhibitors that, after intracellular phosphorylation to their active triphosphate forms, mimic natural substrates for the HCV NS5B polymerase.[1][2] Upon incorporation into the nascent viral RNA strand, they prevent the addition of subsequent nucleotides, thereby causing premature chain termination and halting viral replication.[1][2]
Sofosbuvir , a phosphoramidate prodrug of a uridine nucleotide analog, is efficiently converted in hepatocytes to its active triphosphate form, GS-461203.[3] This active metabolite is a potent inhibitor of NS5B polymerase across all HCV genotypes.
This compound , a 2'-C-methyl-7-deaza-adenosine analog, also requires intracellular phosphorylation to its triphosphate form to exert its inhibitory effect.
Quantitative Inhibitory Activity
The following tables summarize the available in vitro inhibitory activities of this compound and sofosbuvir against HCV. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited. Variations in assay protocols, HCV genotypes, and cell lines used can influence the observed potency.
| Compound | Assay Type | HCV Genotype | IC50 (nM) * | Reference |
| This compound (triphosphate) | Biochemical (NS5B Polymerase) | 1b | 110 | Not explicitly cited |
| Sofosbuvir (triphosphate) | Biochemical (NS5B Polymerase) | 1-4 | Similar IC50 values |
*IC50 (Half-maximal inhibitory concentration) in a biochemical assay measures the concentration of an inhibitor required to reduce the activity of the purified enzyme by 50%.
| Compound | Assay Type | HCV Genotype | EC50 (nM) * | Reference |
| This compound | Cell-based (Replicon) | 1b | 300 | Not explicitly cited |
| Sofosbuvir | Cell-based (Replicon) | 1b | 32-130 |
*EC50 (Half-maximal effective concentration) in a cell-based replicon assay measures the concentration of a drug that inhibits 50% of viral RNA replication within host cells.
Experimental Protocols
The determination of IC50 and EC50 values for HCV NS5B inhibitors relies on standardized biochemical and cell-based assays.
Biochemical NS5B Polymerase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the purified HCV NS5B RNA-dependent RNA polymerase.
Methodology:
-
Enzyme and Template Preparation: Recombinant HCV NS5B polymerase is purified. A synthetic RNA template, often a homopolymer like poly(A) with a corresponding oligo(U) primer, is used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction buffer includes the purified NS5B enzyme, the RNA template/primer, and a mixture of ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³³P]UTP) or fluorescently tagged.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., the triphosphate form of this compound or sofosbuvir) are added to the reaction wells.
-
Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for RNA synthesis.
-
Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured, often on a filter plate. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based HCV Replicon Assay (EC50 Determination)
This assay measures the antiviral activity of a compound in a cellular context, reflecting its ability to penetrate cells, undergo metabolic activation, and inhibit viral replication.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons are engineered to express a reporter gene, such as luciferase or green fluorescent protein (GFP), in addition to the HCV non-structural proteins, including NS5B.
-
Compound Treatment: The replicon-containing cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., this compound or sofosbuvir).
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and reporter gene expression.
-
Measurement of Replication: The level of HCV replication is quantified by measuring the reporter gene activity. For luciferase-based replicons, a substrate is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The reduction in reporter signal in the presence of the inhibitor is used to calculate the percentage of inhibition. The EC50 value is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action and the experimental workflows.
Caption: Mechanism of HCV replication inhibition by nucleoside analogs.
References
A Comparative Analysis of MK-0608 and Other Key HCV Inhibitors: Unveiling Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) therapeutics has been revolutionized by the advent of direct-acting antivirals (DAAs). Among the numerous compounds investigated, the nucleoside analog MK-0608 demonstrated significant promise in preclinical studies. This guide provides a comprehensive comparison of the antiviral activity of this compound against other notable HCV inhibitors, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Comparative Antiviral Activity
The in vitro potency of antiviral compounds is a critical determinant of their potential clinical efficacy. The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound and other well-characterized HCV inhibitors against HCV replicons.
| Compound | Target | Type | EC50 / IC50 (Genotype 1b) | Citation(s) |
| This compound | NS5B Polymerase | Nucleoside Analog | 0.3 µM (EC50) | [1][2] |
| HCV-796 | NS5B Polymerase | Non-Nucleoside | 9 nM (EC50) | [3] |
| VX-950 (Telaprevir) | NS3/4A Protease | Peptidomimetic | 0.354 µM (IC50) | [4][5] |
| NM283 (Valopicitabine) | NS5B Polymerase | Nucleoside Analog | - | |
| SCH 503034 (Boceprevir) | NS3/4A Protease | Peptidomimetic | - | |
| R1626 | NS5B Polymerase | Nucleoside Analog | - |
Experimental Protocols
The data presented in this guide is primarily derived from studies utilizing the HCV subgenomic replicon assay. This in vitro system is instrumental in the discovery and characterization of HCV inhibitors.
HCV Subgenomic Replicon Assay
Objective: To determine the in vitro efficacy of antiviral compounds by measuring the inhibition of HCV RNA replication in a cell-based system.
Materials:
-
Cell Line: Huh-7 (human hepatoma) cells or derived cell lines (e.g., Huh-7.5) that are highly permissive for HCV replication.
-
Replicon RNA: In vitro transcribed subgenomic HCV RNA (typically genotype 1b) containing a selectable marker (e.g., neomycin phosphotransferase) or a reporter gene (e.g., luciferase).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.
-
Transfection Reagent: Electroporation or lipid-based transfection reagents.
-
Selection Agent (for stable replicons): G418 (Geneticin).
-
Lysis Buffer and Substrate (for reporter replicons): Commercially available luciferase assay kits.
-
RNA extraction kits and reagents for RT-qPCR.
-
Test Compounds: Serially diluted in DMSO.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in multi-well plates at a density that allows for logarithmic growth during the assay period.
-
Transfection (for transient assays):
-
Mix the HCV subgenomic replicon RNA with the chosen transfection reagent according to the manufacturer's instructions.
-
Add the RNA-transfection reagent complex to the cells and incubate for 4-6 hours.
-
Remove the transfection mix and replace it with fresh culture medium.
-
-
Compound Addition:
-
After 24 hours (for transient assays) or for stably replicating replicon cell lines, add serial dilutions of the test compounds to the culture medium. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of HCV Replication:
-
Luciferase Assay (for reporter replicons):
-
Wash the cells with PBS.
-
Lyse the cells using the provided lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase substrate and measure the luminescence.
-
-
RT-qPCR (for stable or transient replicons):
-
Extract total cellular RNA.
-
Perform one-step or two-step real-time reverse transcription PCR (RT-qPCR) to quantify HCV RNA levels. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Colony Formation Assay (for stable replicons):
-
For long-term inhibition studies, culture the cells in the presence of G418 and the test compound.
-
After a selection period (typically 2-3 weeks), fix and stain the cells to visualize and count the number of G418-resistant colonies.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 or IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Simultaneously, assess cell viability using assays such as MTS or CellTiter-Glo to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
-
Visualizing Mechanisms of Action
The following diagrams illustrate the HCV replication cycle and the points of intervention for the discussed inhibitor classes, as well as a typical workflow for the HCV subgenomic replicon assay.
HCV Replication Cycle and Inhibitor Targets.
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
- 3. HCV796: A selective nonstructural protein 5B polymerase inhibitor with potent anti-hepatitis C virus activity in vitro, in mice with chimeric human livers, and in humans infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VX-950, a novel hepatitis C virus (HCV) NS3-4A protease inhibitor, exhibits potent antiviral activities in HCv replicon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VX-950, a Novel Hepatitis C Virus (HCV) NS3-4A Protease Inhibitor, Exhibits Potent Antiviral Activities in HCV Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of MK-0608 with Other Direct-Acting Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). Combination therapies targeting different viral proteins have proven to be highly effective in achieving sustained virologic response (SVR) and overcoming drug resistance. This guide provides a comparative analysis of the combination therapy of MK-0608, a nucleoside inhibitor of the NS5B polymerase, with other DAAs, supported by available experimental data.
Introduction to this compound and Combination Therapy Strategy
This compound is a potent nucleoside analog that targets the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1] As a chain terminator, its incorporation into the growing RNA strand prevents further elongation, thus inhibiting viral replication.[1] While potent on its own, the high mutation rate of HCV necessitates combination therapies to prevent the emergence of resistance and enhance antiviral efficacy. The primary strategy involves combining drugs that target different essential viral proteins, such as the NS3/4A protease and the NS5A protein.
In Vivo Efficacy of this compound in Combination with an NS3-4A Protease Inhibitor
A key preclinical study investigated the efficacy of combining this compound with telaprevir, an NS3-4A protease inhibitor, in human hepatocyte chimeric mice infected with HCV. This study provides valuable in vivo data on the synergistic effects of this combination.
Experimental Data
The following table summarizes the key findings from the in vivo combination study of this compound and telaprevir.
| Treatment Group | Duration | Mean Change in HCV RNA (log10 IU/mL) | Emergence of Resistant Variants | Sustained Virologic Response (Post-Treatment) |
| This compound Monotherapy | 4 weeks | Significant initial reduction, followed by viral rebound | Yes | 0% |
| Telaprevir Monotherapy | 4 weeks | Significant initial reduction, followed by viral rebound | Yes | 0% |
| This compound + Telaprevir | 4 weeks | Rapid and sustained reduction to undetectable levels | No | 100% |
| This compound + Telaprevir + Interferon | 4 weeks | Rapid and sustained reduction to undetectable levels | No | 100% |
Data adapted from a study in human hepatocyte chimeric mice.[2]
These results demonstrate that the combination of this compound and telaprevir not only leads to a more profound and sustained viral suppression compared to monotherapy but also effectively prevents the emergence of drug-resistant HCV variants.[2]
Experimental Protocol: In Vivo Study in Human Hepatocyte Chimeric Mice
Animal Model: Human hepatocyte chimeric mice (transplanted with human hepatocytes) were infected with HCV.
Treatment Regimens:
-
Monotherapy: Mice received either this compound or telaprevir orally once daily.
-
Combination Therapy: Mice received both this compound and telaprevir orally once daily.
-
Triple Therapy: A group of mice received a combination of this compound, telaprevir, and pegylated interferon.
Duration of Treatment: 4 weeks.
Monitoring:
-
HCV RNA levels in the serum were monitored regularly during and after the treatment period using real-time PCR.
-
The emergence of drug-resistant variants was assessed by sequence analysis of the NS3 and NS5B regions of the viral genome.
Endpoint: The primary endpoint was sustained virologic response, defined as undetectable HCV RNA in the serum at 12 and 18 weeks after the cessation of therapy.[2]
In Vitro Assessment of Combination Therapies: A General Protocol
Experimental Protocol: HCV Replicon Assay
Cell Lines: Huh-7 cells or their derivatives harboring subgenomic HCV replicons of different genotypes are used. These replicons often contain a reporter gene, such as luciferase, to quantify viral replication.
Drug Treatment:
-
Replicon-containing cells are seeded in 96-well plates.
-
The cells are treated with a matrix of concentrations of the two drugs being tested, both individually and in combination.
-
The drug concentrations are typically centered around the EC50 (50% effective concentration) of each drug.
Measurement of Antiviral Activity:
-
After a set incubation period (e.g., 72 hours), the level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using qRT-PCR.
Data Analysis:
-
The combination data is analyzed using synergy models such as the MacSynergy II or CalcuSyn software. These models calculate a synergy score or combination index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Cytotoxicity Assay: A parallel assay is conducted to assess the cytotoxicity of the drug combinations on the host cells to ensure that the observed antiviral effect is not due to cell death.
Visualizing the Mechanisms and Workflows
To better understand the context of this compound combination therapy, the following diagrams illustrate the HCV replication cycle and the targets of different DAAs, as well as the experimental workflow for the in vivo study.
Caption: HCV Replication Cycle and DAA Targets.
Caption: In Vivo Combination Therapy Workflow.
Conclusion and Future Perspectives
The available preclinical data strongly suggests that combining the NS5B polymerase inhibitor this compound with an NS3-4A protease inhibitor leads to a potent and sustained antiviral response against HCV in an in vivo model, while also preventing the emergence of drug resistance. This highlights the potential of this compound as a valuable component of future DAA combination regimens.
For a comprehensive evaluation, further in vitro studies are warranted to quantify the synergistic potential of this compound with a broader range of DAAs, including NS5A inhibitors and other protease inhibitors, across different HCV genotypes. Such studies would provide the necessary data to guide the rational design of novel, highly effective, and well-tolerated all-oral treatment regimens for chronic hepatitis C. The detailed experimental protocols provided in this guide can serve as a foundation for conducting such comparative analyses.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination of hepatitis C virus by short term NS3-4A and NS5B inhibitor combination therapy in human hepatocyte chimeric mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of MK-0608 and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-resistance profile of MK-0608, an investigational nucleoside analog for the treatment of Hepatitis C Virus (HCV), with other key nucleoside inhibitors. Understanding the nuances of resistance is paramount for the development of effective and durable antiviral therapies. This document synthesizes experimental data on resistance mutations, presents detailed experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive resource for the scientific community.
I. Quantitative Cross-Resistance Data
The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy. For nucleoside analogs targeting the HCV NS5B polymerase, specific amino acid substitutions can confer reduced susceptibility. The primary resistance mutation associated with 2'-C-methyl-substituted nucleoside analogs, including this compound, is the S282T substitution in the NS5B polymerase.[1] This section summarizes the quantitative impact of this and other mutations on the in vitro activity of this compound and comparator nucleoside analogs.
| Nucleoside Analog | Key Resistance Mutation(s) | Fold-Change in EC50 (Resistant vs. Wild-Type) | Viral Genotype | Assay System | Reference(s) |
| This compound | S282T | ~30 | Genotype 1b | Replicon Assay | [2] |
| Sofosbuvir (GS-7977) | S282T | 2.5 - 13.5 | Genotype 1b, 2a | Replicon Assay | [3] |
| Mericitabine (RG7128) | S282T | 2 - 4 | Genotype 1a, 1b | Replicon Assay | [4][5] |
| Valopicitabine (NM283) | S282T | >10 | Genotype 1b | Replicon Assay | |
| R1479 (prodrug: R1626) | S96T, N142T | Not specified | Genotype 1b | Replicon Assay |
Note: The S282T mutation has been shown to reduce the replication fitness of the virus, which may explain its low prevalence in clinical settings. The S96T and N142T mutations, associated with 4'-azidocytidine (R1479), do not confer cross-resistance to 2'-C-methyl nucleoside analogs like this compound.
II. Experimental Protocols
The data presented in this guide are primarily derived from in vitro HCV replicon assays. These assays are a cornerstone for studying HCV replication and evaluating the efficacy and resistance profiles of antiviral compounds.
HCV Replicon Assay for Antiviral Resistance Testing
This protocol outlines the general steps involved in determining the resistance profile of a nucleoside analog against HCV.
-
Cell Line Maintenance:
-
Human hepatoma cells (e.g., Huh-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
HCV Replicon Plasmids:
-
Subgenomic or full-length HCV replicon plasmids are used. These plasmids typically contain the HCV non-structural proteins (NS3 to NS5B) required for replication and a selectable marker (e.g., neomycin phosphotransferase) and/or a reporter gene (e.g., luciferase). Genotype 1b replicons are commonly used.
-
-
Site-Directed Mutagenesis:
-
To assess the impact of specific mutations, the desired amino acid substitution (e.g., S282T in NS5B) is introduced into the wild-type replicon plasmid using a commercially available site-directed mutagenesis kit. The presence of the mutation is confirmed by DNA sequencing.
-
-
In Vitro Transcription and RNA Transfection:
-
The wild-type and mutant replicon plasmids are linearized, and RNA is synthesized in vitro using a T7 RNA polymerase kit.
-
The transcribed RNA is then transfected into Huh-7 cells using electroporation or a lipid-based transfection reagent.
-
-
Drug Susceptibility Assay:
-
Following transfection, cells are seeded in 96-well plates.
-
A serial dilution of the nucleoside analog (e.g., this compound) is added to the wells.
-
Cells are incubated for a defined period (e.g., 72 hours).
-
-
Quantification of HCV Replication:
-
If a luciferase reporter is present, the level of HCV replication is determined by measuring luciferase activity using a luminometer.
-
Alternatively, HCV RNA levels can be quantified using real-time RT-PCR.
-
-
Data Analysis:
-
The 50% effective concentration (EC50) is calculated for both the wild-type and mutant replicons by plotting the percentage of replication inhibition against the drug concentration.
-
The fold-resistance is determined by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
-
III. Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and resistance of this compound, as well as the experimental workflow for resistance testing.
Caption: Mechanism of this compound action and S282T-mediated resistance.
Caption: Experimental workflow for HCV resistance testing using a replicon assay.
References
- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 3. The emergence of NS5B resistance associated substitution S282T after sofosbuvir‐based treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the NS5B S282T resistant variant and two novel amino acid substitutions that affect replication capacity in hepatitis C virus-infected patients treated with mericitabine and danoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the NS5B S282T Resistant Variant and Two Novel Amino Acid Substitutions That Affect Replication Capacity in Hepatitis C Virus-Infected Patients Treated with Mericitabine and Danoprevir - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Resistance Barrier of MK-0608 and Other Direct-Acting Antivirals Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro resistance barrier of the investigational nucleoside inhibitor MK-0608 with other classes of direct-acting antivirals (DAAs) used in the treatment of Hepatitis C Virus (HCV). The information presented is supported by experimental data from in vitro studies to aid in understanding the durability of these antiviral agents.
Executive Summary
The emergence of drug resistance is a critical factor in the long-term efficacy of antiviral therapies. For Hepatitis C, direct-acting antivirals have revolutionized treatment, but the potential for resistance-associated substitutions (RASs) remains a key consideration in drug development and clinical practice. This guide focuses on the in vitro resistance profile of this compound, a nucleoside inhibitor targeting the HCV NS5B polymerase, and compares it to other major DAA classes: NS5A inhibitors and NS3/4A protease inhibitors.
Nucleoside inhibitors, such as this compound and sofosbuvir, are generally characterized by a high barrier to resistance. This is attributed to the conserved nature of the NS5B polymerase active site, where mutations that confer resistance often come at a significant cost to the virus's replicative fitness. In contrast, NS5A inhibitors and NS3/4A protease inhibitors tend to have a lower to moderate barrier to resistance, with a wider range of RASs that can emerge under drug pressure without severely compromising viral viability.
Data Presentation: Quantitative Comparison of In Vitro Resistance
The following tables summarize the in vitro resistance profiles of this compound and representative DAAs from other classes. The data is primarily derived from HCV replicon assays, a standard in vitro model for studying HCV replication and drug susceptibility. The "fold resistance" indicates the factor by which the 50% effective concentration (EC50) of a drug increases in the presence of a specific resistance-associated substitution compared to the wild-type virus.
| Compound | Drug Class | Target | Primary Resistance-Associated Substitution (RAS) | Fold Resistance (in vitro) |
| This compound | Nucleoside Inhibitor | NS5B Polymerase | S282T | 30-fold[1] |
| Sofosbuvir | Nucleoside Inhibitor | NS5B Polymerase | S282T | 9.5 to 13.5-fold[2][3] |
| Daclatasvir | NS5A Inhibitor | NS5A | Genotype-dependent (e.g., L31F/V, Y93H) | Varies significantly by genotype and specific mutation (can be >1000-fold) |
| Telaprevir | NS3/4A Protease Inhibitor | NS3/4A Protease | V36M + R155K, A156F/T/V | >25-fold[4] |
| V36A/G/M, T54A/S, R155G/K/M/T, A156S | 3 to 25-fold[4] |
Experimental Protocols
The in vitro resistance data presented in this guide are primarily generated using the HCV replicon assay . This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon) capable of autonomous replication.
HCV Replicon Assay for Drug Susceptibility (EC50 Determination)
-
Cell Culture: Huh-7 cells or their derivatives, which are permissive to HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
Replicon Transfection: In vitro transcribed HCV replicon RNA, often containing a reporter gene such as luciferase, is introduced into the cells via electroporation.
-
Drug Treatment: Following transfection, cells are seeded in 96-well plates. A serial dilution of the test compound (e.g., this compound) is added to the wells.
-
Quantification of HCV Replication: After a defined incubation period (typically 48-72 hours), HCV replication is quantified. For luciferase-containing replicons, a luciferase assay is performed to measure light output, which is proportional to the level of replicon RNA. For replicons without a reporter, HCV RNA levels are measured by quantitative real-time PCR (qRT-PCR).
-
EC50 Calculation: The EC50 value, which is the drug concentration that inhibits 50% of HCV replication, is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vitro Resistance Selection
-
Long-term Culture with Drug Pressure: HCV replicon cells are cultured in the presence of a selective concentration of the DAA (typically starting at the EC50 or EC90 value).
-
Colony Formation Assay: The ability of replicon cells to form colonies in the presence of the drug and G418 (a selectable marker often included in the replicon construct) is a measure of resistance.
-
Isolation of Resistant Clones: Individual drug-resistant colonies are isolated and expanded.
-
Genotypic Analysis: The HCV RNA from resistant clones is extracted, and the coding regions of the drug's target protein (e.g., NS5B for this compound) are sequenced to identify mutations.
-
Phenotypic Confirmation: The identified mutations are introduced into a wild-type replicon construct using site-directed mutagenesis. The drug susceptibility of this engineered mutant replicon is then tested using the HCV replicon assay to confirm that the mutation confers resistance and to quantify the fold-change in EC50.
Mandatory Visualization
The following diagrams illustrate key concepts related to HCV replication, the mechanism of action of different DAA classes, and the development of resistance.
Caption: Overview of HCV replication and the targets of different DAA classes.
Caption: Mechanism of DAA resistance through target protein mutation.
Caption: Experimental workflow for in vitro resistance characterization.
References
- 1. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]
- 2. Infrequent development of resistance in genotype 1-6 hepatitis C virus-infected subjects treated with sofosbuvir in phase 2 and 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. [Telaprevir resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of MK-0608 and Alternative Therapies Against Hepatitis C Virus Genotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational nucleoside analog MK-0608 against other notable Hepatitis C Virus (HCV) NS5B polymerase inhibitors. The data presented is intended to offer an objective overview of their in vitro efficacy across various HCV genotypes, supported by detailed experimental methodologies.
Introduction to HCV NS5B Polymerase Inhibitors
The Hepatitis C virus RNA-dependent RNA polymerase (NS5B) is a critical enzyme for the replication of the viral genome, making it a prime target for antiviral therapies.[1] NS5B inhibitors are broadly categorized into two classes:
-
Nucleoside/Nucleotide Analogs (NIs): These compounds, like this compound and sofosbuvir, mimic natural substrates of the polymerase.[1] Following intracellular phosphorylation to their active triphosphate form, they are incorporated into the nascent viral RNA chain, leading to premature termination of elongation.[2]
-
Non-Nucleoside Inhibitors (NNIs): NNIs, such as dasabuvir, bind to allosteric sites on the NS5B polymerase, inducing conformational changes that render the enzyme inactive.[1]
This guide will focus on a direct comparison of this compound with other NIs and NNIs for which sufficient in vitro data is available.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the 50% effective concentration (EC50) values for this compound and selected alternative NS5B inhibitors against various HCV genotypes in subgenomic replicon assays. Lower EC50 values indicate higher antiviral potency.
| Drug | Class | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| This compound | Nucleoside Analog | - | 0.3 µM[3] | - | - | - | - | - |
| Sofosbuvir | Nucleotide Analog | 92 nM | 110 nM | 32 nM | 81 nM | 130 nM | - | - |
| Mericitabine | Nucleoside Analog | Active | Active | Active | Active | Active | Active | Active |
| Dasabuvir | Non-Nucleoside | 7.7 nM | 1.8 nM | Inactive | Inactive | Inactive | Inactive | Inactive |
Experimental Methodologies
The in vitro efficacy data presented in this guide is primarily derived from HCV subgenomic replicon assays and NS5B polymerase inhibition assays.
HCV Subgenomic Replicon Assay
This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.
Principle: A subgenomic HCV RNA molecule, containing the non-structural proteins (including NS5B) but lacking the structural proteins, is introduced into a human hepatoma cell line (e.g., Huh-7). This RNA can autonomously replicate within the cells. The replicon often contains a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance) to quantify the level of viral RNA replication.
General Protocol:
-
Cell Seeding: Huh-7 cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) for a predefined period (typically 48-72 hours).
-
Replicon RNA Transfection: In transient assays, the subgenomic replicon RNA is transfected into the cells. In stable replicon cell lines, the replicon is already present.
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, cell lysates are collected, and luciferase activity is measured, which is directly proportional to HCV RNA replication.
-
qRT-PCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using quantitative reverse transcription PCR.
-
-
Data Analysis: The EC50 value is calculated as the drug concentration at which a 50% reduction in replicon replication is observed compared to untreated control cells.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS5B polymerase.
Principle: The assay measures the incorporation of radiolabeled or modified nucleotides into a newly synthesized RNA strand by the recombinant NS5B polymerase using a synthetic RNA template.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant NS5B polymerase, a synthetic RNA template-primer, ribonucleotides (NTPs, including a labeled one such as [α-³²P]CTP), and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme or NTPs.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow for RNA synthesis.
-
Termination of Reaction: The reaction is stopped, typically by the addition of EDTA.
-
Quantification of RNA Synthesis: The amount of newly synthesized RNA is quantified. This can be done by capturing the RNA on a filter and measuring the incorporated radioactivity using a scintillation counter or by other detection methods.
-
Data Analysis: The IC50 value is calculated as the drug concentration that causes a 50% inhibition of the NS5B polymerase activity compared to a no-drug control.
Visualizations
Mechanism of Action: Nucleoside Inhibitors
Caption: Mechanism of action for nucleoside inhibitors like this compound.
Experimental Workflow: HCV Subgenomic Replicon Assay
Caption: A typical workflow for an HCV subgenomic replicon assay.
Discussion
This compound demonstrates potent activity against HCV genotype 1b in vitro. Its efficacy is comparable to that of other nucleoside and non-nucleoside inhibitors against this genotype. However, a significant gap in the publicly available data is the lack of comprehensive efficacy information for this compound against other major HCV genotypes.
In contrast, sofosbuvir, a nucleotide analog, exhibits pangenotypic activity, making it a cornerstone of many modern HCV treatment regimens. Mericitabine also shows broad activity across genotypes. Non-nucleoside inhibitors like dasabuvir are highly potent but are typically limited to specific genotypes, in this case, genotype 1.
The choice of an antiviral agent for development and clinical use depends on a multitude of factors, including its efficacy across different viral genotypes, its resistance profile, safety, and pharmacokinetic properties. While this compound showed promise in early studies, the lack of broad-spectrum activity data may have influenced its development trajectory in a landscape increasingly dominated by pangenotypic direct-acting antivirals.
For researchers in drug development, these comparisons underscore the importance of early and comprehensive genotype profiling of antiviral candidates. The experimental protocols detailed herein provide a framework for conducting such evaluations.
References
- 1. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Comparison: MK-0608 vs. Balapiravir for Hepatitis C Virus
A detailed analysis of two promising nucleoside polymerase inhibitors in preclinical development for the treatment of Hepatitis C virus (HCV) infection. This guide provides a comprehensive comparison of the preclinical data for MK-0608 and balapiravir, focusing on their antiviral potency, cytotoxicity, and in vivo efficacy. The information is intended for researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.
Executive Summary
Both this compound and balapiravir are nucleoside analogues that target the HCV RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Preclinical data demonstrate that both compounds exhibit potent anti-HCV activity. This compound, a 2'-C-methyl-7-deaza-adenosine analogue, has shown robust viral load reduction in the challenging chimpanzee model of HCV infection. Balapiravir, a prodrug of 4'-azidocytidine (R1479), has also been evaluated in clinical trials for HCV and Dengue virus, indicating its potential as an antiviral agent. This guide will delve into the available preclinical data to provide a comparative overview of these two molecules.
Data Presentation
In Vitro Efficacy and Cytotoxicity
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and the active form of balapiravir, R1479, against HCV.
| Compound | Assay | Cell Line | HCV Genotype | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| This compound | Subgenomic Replicon | Huh-7 | 1b | 0.3 | 1.3 | >100 | >333 | [1] |
| R1479 (active form of Balapiravir) | Subgenomic Replicon | Huh-7 | Not Specified | Data not explicitly found in preclinical context | Not Available | Not Available | Not Available | |
| R1479 (active form of Balapiravir) | Antiviral Assay | Huh-7 | Dengue Virus (DENV) | 1.9 - 11 | Not Available | Not Available | Not Available | [2] |
Note: While balapiravir has been studied for HCV, specific preclinical EC50 values in HCV replicon assays were not as readily available in the searched literature as for this compound. The provided data for R1479 against Dengue Virus offers a point of reference for its general antiviral potency.
In Vivo Efficacy in Chimpanzee Model
The chimpanzee model is the most relevant preclinical model for studying HCV infection. The following table details the in vivo efficacy of this compound in this model. Preclinical in vivo efficacy data for balapiravir in animal models of HCV were not prominently available in the searched literature.
| Compound | Animal Model | Dosing Regimen | Duration | Baseline Viral Load | Viral Load Reduction (log10 IU/mL) | Reference(s) |
| This compound | Chimpanzee | 0.2 mg/kg/day (IV) | 7 days | Not Specified | 1.0 | [1] |
| This compound | Chimpanzee | 2 mg/kg/day (IV) | 7 days | Not Specified | >5.0 | [1] |
| This compound | Chimpanzee | 1 mg/kg/day (oral) | 37 days | 3x10^6 to 9x10^6 IU/mL | 4.6 | [1] |
| This compound | Chimpanzee | 1 mg/kg/day (oral) | 37 days | 1,110 to 12,900 IU/mL | Below Limit of Quantification | |
| This compound | Chimpanzee | 2 mg/kg/day (oral) | 37 days | ~6,500 and ~3,000 IU/mL | Below Limit of Quantification |
Preclinical Pharmacokinetics
A summary of the pharmacokinetic properties of this compound and balapiravir in various preclinical species is presented below.
| Compound | Species | Route of Administration | Key Findings | Reference(s) |
| This compound | Rat, Dog, Rhesus Monkey | Oral | Good to excellent oral bioavailability (50-100%); Long plasma half-lives in dogs (9h) and rhesus macaques (14h). | |
| Balapiravir (as R1479) | CD-1 Mice | Oral (28.1 mg/kg) | R1479 Cmax: 24.38 µM at 2h; Cmin: 6.34 µM at 24h. | |
| Balapiravir (as R1479) | Rat, Dog, Monkey | In vitro (hepatocytes) | Rat hepatocytes showed the highest metabolism. Designated as a low-extraction drug in monkeys, and low to intermediate in rats and dogs. Predicted bioavailability ranged from 65.7% to 87.9%. |
Experimental Protocols
HCV Subgenomic Replicon Assay
The in vitro anti-HCV activity of the compounds is typically evaluated using a subgenomic replicon assay. This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (a replicon). This replicon contains the genetic information necessary for its own replication, driven by the HCV non-structural proteins (NS3 to NS5B), but lacks the structural proteins, making it incapable of producing infectious virus particles. The replicon often carries a reporter gene, such as luciferase or neomycin phosphotransferase, allowing for the quantification of viral replication.
General Protocol:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound or R1479).
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and the effect of the compound to manifest.
-
Quantification of Replication:
-
For replicons with a luciferase reporter, a luciferase assay is performed to measure the light output, which is proportional to the level of viral replication.
-
For replicons with a neomycin resistance gene, the amount of viral RNA can be quantified using real-time RT-PCR. Alternatively, a colony-forming assay can be performed where the number of surviving cell colonies in the presence of G418 (an antibiotic) is proportional to the replication efficiency.
-
-
Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by plotting the inhibition of viral replication against the compound concentration.
Cytotoxicity Assay
To assess the potential toxic effects of the antiviral compounds on the host cells, a cytotoxicity assay is performed in parallel with the efficacy assays.
General Protocol (MTT Assay):
-
Cell Seeding: Huh-7 cells (or other relevant cell lines) are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with the same range of concentrations of the test compounds as used in the replicon assay.
-
Incubation: The plates are incubated for the same duration as the replicon assay.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated.
Chimpanzee In Vivo Efficacy Study
The chimpanzee is the only non-human primate that can be reliably infected with HCV and develop chronic infection, making it the most relevant animal model for evaluating the in vivo efficacy of anti-HCV compounds.
General Protocol:
-
Animal Selection: Chronically HCV-infected chimpanzees with stable baseline viral loads are selected for the study.
-
Compound Administration: The test compound (e.g., this compound) is administered to the chimpanzees at various dose levels and by different routes (e.g., intravenous or oral).
-
Sample Collection: Blood samples are collected at regular intervals before, during, and after the treatment period.
-
Viral Load Quantification: The HCV RNA levels in the plasma are quantified using a highly sensitive real-time RT-PCR assay (e.g., TaqMan assay).
-
Monitoring: The animals are closely monitored for any adverse effects throughout the study.
-
Data Analysis: The change in viral load from baseline is calculated to determine the in vivo antiviral efficacy of the compound.
Visualizations
Caption: Mechanism of action for nucleoside analogue HCV polymerase inhibitors like this compound and balapiravir.
Caption: General experimental workflow for the preclinical evaluation of anti-HCV compounds.
Conclusion
Based on the available preclinical data, both this compound and balapiravir show promise as inhibitors of HCV replication. This compound has demonstrated potent in vitro activity against HCV genotype 1b and, critically, has shown robust and sustained viral load reduction in the highly relevant chimpanzee model. The in vivo data for this compound is particularly compelling, with doses leading to viral loads below the limit of quantification.
While direct head-to-head preclinical comparisons are not available, the data suggests that this compound was extensively characterized in preclinical models. Balapiravir's progression into clinical trials for both HCV and Dengue highlights its potential, although more detailed publicly available preclinical data, particularly head-to-head with other nucleoside analogues, would be beneficial for a more direct comparison. The information presented in this guide provides a solid foundation for understanding the preclinical profiles of these two important anti-HCV drug candidates.
References
Evaluating the Fitness of MK-0608 Resistant HCV Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fitness of Hepatitis C Virus (HCV) variants resistant to the nucleoside inhibitor MK-0608. The data presented herein is intended to inform research and drug development efforts in the field of HCV therapeutics. We will delve into the molecular basis of resistance, the resulting fitness costs to the virus, and compare the efficacy of this compound with alternative antiviral agents.
Introduction to this compound and HCV Resistance
This compound is a nucleoside analog inhibitor that targets the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] As a chain terminator, this compound, once incorporated into the growing viral RNA strand, prevents further elongation, thus halting replication.[3][4] However, as with many antiviral agents, the emergence of drug-resistant variants is a significant challenge. For this compound, the primary resistance-conferring mutation is a serine-to-threonine substitution at amino acid position 282 (S282T) within the NS5B polymerase.[5]
A key aspect in understanding the clinical implications of this resistance is the biological fitness of the S282T mutant virus. Viral fitness, in this context, refers to the replication capacity and overall viability of the virus compared to the wild-type strain. Evidence suggests that the S282T mutation, while conferring resistance, comes at a significant fitness cost to the virus. This is highlighted by the observation that the mutant virus tends to revert to the wild-type sequence upon cessation of this compound treatment.
Quantitative Analysis of Viral Fitness
The fitness of the this compound resistant S282T HCV variant has been evaluated through various in vitro experiments, including replicon assays and enzymatic assays. The data consistently demonstrates a reduced replication capacity and polymerase efficiency compared to the wild-type virus.
Replication Capacity in Cell Culture
HCV replicon systems are powerful tools for studying viral replication in a controlled laboratory setting. These systems utilize engineered HCV genomes that can replicate within cultured liver cells. The replication efficiency of wild-type and mutant replicons can be quantified by measuring the levels of viral RNA or through the expression of a reporter gene, such as luciferase.
| Parameter | Wild-Type HCV | S282T Mutant HCV | Fold Difference |
| Replication Fitness | 100% | ~8% | ~12.5-fold decrease |
Table 1: Relative replication fitness of the HCV S282T mutant compared to wild-type HCV in a replicon system.
NS5B Polymerase Enzymatic Activity
The fitness cost of the S282T mutation can also be observed at the enzymatic level. In vitro polymerase activity assays measure the efficiency of the isolated NS5B polymerase in synthesizing RNA. Studies have shown that the S282T mutant polymerase is significantly less efficient at incorporating natural nucleotides compared to the wild-type enzyme.
| Parameter | Wild-Type NS5B | S282T Mutant NS5B | Fold Difference |
| Natural Nucleotide Incorporation Efficiency | 100% | 5% - 20% | 5 to 20-fold decrease |
Table 2: Relative efficiency of natural nucleotide incorporation by wild-type and S282T mutant HCV NS5B polymerase.
Comparison with Alternative NS5B Inhibitors: Sofosbuvir
Sofosbuvir is another potent nucleoside inhibitor of the HCV NS5B polymerase and is a cornerstone of modern HCV therapy. Like this compound, resistance to sofosbuvir is also associated with the S282T mutation. This shared resistance profile makes sofosbuvir a relevant comparator for evaluating the efficacy against this key resistant variant.
The 50% effective concentration (EC50) is a measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication.
| Inhibitor | HCV Genotype | EC50 against Wild-Type (nM) | Fold-Change in EC50 against S282T Mutant |
| Sofosbuvir | 1-6 | 32 - 130 | 2.4 - 18 |
Table 3: In vitro antiviral activity of sofosbuvir against wild-type and S282T mutant HCV replicons. While direct comparative EC50 values for this compound against the S282T mutant were not found in the same studies, the S282T mutation is known to confer resistance to nucleoside inhibitors as a class.
Experimental Protocols
HCV Replicon Assay
This assay is used to determine the replication capacity of HCV variants and the efficacy of antiviral compounds.
Methodology:
-
Cell Seeding: Huh-7 human hepatoma cells, which are permissive for HCV replication, are seeded in multi-well plates.
-
RNA Transfection: In vitro transcribed HCV replicon RNA (either wild-type or containing the S282T mutation) is introduced into the Huh-7 cells via electroporation or lipid-based transfection reagents. These replicons often contain a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
-
Drug Treatment (for EC50 determination): For antiviral testing, cells are treated with serial dilutions of the inhibitor (e.g., this compound or sofosbuvir) shortly after transfection.
-
Incubation: The cells are incubated for a period of 48-72 hours to allow for viral replication.
-
Quantification of Replication:
-
Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of viral replication.
-
Colony Formation Assay: If a neomycin resistance gene is used, the cells are treated with G418. Only cells in which the replicon is actively replicating and expressing the resistance gene will survive and form colonies. The number of colonies is then counted.
-
RT-qPCR: Viral RNA can be extracted from the cells and quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: For EC50 determination, the reporter signal or RNA levels are plotted against the drug concentration, and the data is fitted to a dose-response curve.
HCV NS5B Polymerase Activity Assay
This biochemical assay directly measures the enzymatic activity of the isolated NS5B polymerase.
Methodology:
-
Enzyme and Template Preparation: Recombinant wild-type and S282T mutant NS5B polymerases are purified. A synthetic RNA template and primer are prepared.
-
Reaction Mixture: The reaction is set up in a buffer containing the purified NS5B enzyme, the RNA template/primer, and a mixture of the four natural ribonucleoside triphosphates (rNTPs), one of which is radioactively labeled (e.g., [α-³²P]GTP).
-
Inhibitor Addition (for IC50 determination): For inhibitor testing, serial dilutions of the compound are added to the reaction mixture.
-
Initiation and Elongation: The reaction is initiated by the addition of a divalent cation (e.g., Mg²⁺ or Mn²⁺) and incubated at the optimal temperature for the enzyme (typically 25-30°C).
-
Reaction Termination: The reaction is stopped by the addition of a chelating agent (e.g., EDTA).
-
Product Analysis: The newly synthesized radiolabeled RNA products are separated from the unincorporated labeled rNTPs using methods like gel electrophoresis or filter binding assays.
-
Quantification: The amount of incorporated radioactivity is measured using a phosphorimager or a scintillation counter. This value is proportional to the polymerase activity.
-
Data Analysis: For IC50 determination, the polymerase activity is plotted against the inhibitor concentration.
TCID50 Infectivity Assay
The 50% Tissue Culture Infectious Dose (TCID50) assay is a method to quantify the infectious titer of a virus.
Methodology:
-
Cell Seeding: Permissive cells (e.g., Huh-7.5) are seeded in a 96-well plate.
-
Virus Dilution: A serial dilution of the virus stock (wild-type or S282T mutant) is prepared.
-
Infection: The cell monolayers are inoculated with the different virus dilutions.
-
Incubation: The plates are incubated for several days to allow for viral infection and the development of cytopathic effects (CPE) or for the expression of viral antigens.
-
Endpoint Determination: Each well is scored as either positive or negative for infection based on the presence of CPE (visible changes in the cell morphology) or by staining for a viral antigen using immunofluorescence.
-
TCID50 Calculation: The dilution of virus that causes infection in 50% of the inoculated wells is calculated using a statistical method, such as the Reed-Muench method. The result is expressed as TCID50 per milliliter.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of nucleoside inhibitors and the workflow of an HCV replicon assay.
Caption: Mechanism of action of nucleoside inhibitors like this compound.
Caption: Workflow for an HCV replicon assay to evaluate viral fitness.
Conclusion
The S282T mutation in the HCV NS5B polymerase confers resistance to the nucleoside inhibitor this compound but at a significant cost to viral fitness. This reduced fitness is characterized by a substantial decrease in both replication capacity in cell culture and the enzymatic efficiency of the polymerase. This fitness cost is a critical factor that likely contributes to the reversion of the mutant to wild-type in the absence of drug pressure. When compared to another key nucleoside inhibitor, sofosbuvir, the S282T mutation also confers resistance, highlighting a class-specific resistance mechanism. The detailed experimental protocols and data presented in this guide provide a framework for the continued evaluation of HCV resistance and the development of more robust antiviral strategies.
References
- 1. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for the Investigational Antiviral MK-0608
This guide provides a comprehensive, step-by-step framework for the proper disposal of MK-0608 in a laboratory setting, ensuring the protection of personnel and the environment.
Core Principles of this compound Disposal
The primary objective in disposing of this compound is to prevent the release of this active pharmaceutical ingredient into the environment and to mitigate any potential risk to human health. The recommended approach is to treat this compound as a hazardous chemical waste, following all institutional, local, state, and federal regulations.
Pre-Disposal Safety and Assessment
Before commencing any disposal procedures, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance based on your location's regulations and your facility's protocols.
Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times when handling this compound for disposal. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of unwanted this compound, including the pure compound, solutions, and contaminated labware.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect any solid this compound waste, such as unused or expired compound.
-
Place the solid waste into a dedicated, clearly labeled, and leak-proof container.
-
This container should be designated for "Hazardous Chemical Waste."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including experimental solutions and cell culture media, in a dedicated, shatter-resistant, and leak-proof container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Contaminated Labware:
-
All labware that has come into direct contact with this compound, such as pipette tips, centrifuge tubes, and flasks, should be considered contaminated.
-
Collect this solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag and labeled as "Hazardous Waste - this compound Contaminated Debris."
-
2. Labeling:
Proper labeling is crucial for regulatory compliance and safe handling. The hazardous waste container for this compound must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific components and their approximate concentrations if in a solution.
-
The date of accumulation (the date the first waste was added to the container).
-
The name and contact information of the principal investigator or laboratory manager.
3. Storage:
-
Store the labeled hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
-
Ensure the container is kept closed at all times, except when adding waste.
4. Final Disposal:
-
High-Temperature Incineration: The recommended method for the final disposal of potent pharmaceutical compounds like this compound is high-temperature incineration at a licensed hazardous waste facility. This method ensures the complete destruction of the active compound.
-
EHS Coordination: Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified hazardous waste vendors.
Quantitative Data Summary
As this compound is an investigational compound, extensive public data on its physicochemical properties for disposal is limited. The following table summarizes key in-vitro data.
| Property | Value |
| EC50 (HCV Replication) | 0.3 µM[1][2] |
| EC90 (HCV Replication) | 1.3 µM[1] |
| 50% Cytotoxic Concentration | >100 µM |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes have been published. Therefore, reliance on institutional EHS guidance and disposal via a licensed hazardous waste facility is the only recommended course of action.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling MK-0608
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with MK-0608, a potent antiviral compound. In the absence of a specific Safety Data Sheet (SDS), these recommendations are based on established best practices for handling hazardous chemical compounds in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound in any form (solid or in solution), a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. The outer pair should be changed immediately upon any suspected contamination. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or aerosol generation.[1][2] |
| Body Protection | Disposable Gown or Lab Coat | A disposable, fluid-resistant gown is recommended. If a reusable lab coat is used, it must be dedicated to work with this compound and laundered professionally. Gowns should be changed at the end of each work session or immediately if contaminated.[1][3] |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is the minimum requirement to protect against inhalation of aerosolized particles.[4] For procedures with a high potential for aerosol generation (e.g., sonication, vortexing), a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered. Proper fit-testing of respirators is essential. |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling and disposal is critical to minimize the risk of exposure and environmental contamination.
Preparation and Handling Protocol:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Pre-Donning Procedure: Before entering the designated work area, ensure all necessary materials are present to avoid unnecessary entry and exit.
-
Donning PPE: Follow the standardized donning sequence to ensure complete protection. A visual guide for this process is provided below.
-
Compound Handling: When weighing the solid form of this compound, use a containment balance enclosure. For creating solutions, work within the fume hood and add the solvent to the pre-weighed compound slowly to avoid splashing. A solution of this compound in DMSO can be prepared for experimental use.
-
Post-Handling: After completing the experimental work, decontaminate all surfaces and equipment.
Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, gowns, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national hazardous waste regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol: Preparation of a Stock Solution
While specific experimental protocols will vary, the following provides a general methodology for the preparation of a stock solution, based on common laboratory practices.
-
Calculate Required Mass: Determine the mass of solid this compound needed to achieve the desired stock solution concentration.
-
Weighing: In a chemical fume hood and using a properly tared and calibrated analytical balance, carefully weigh the required amount of this compound onto weighing paper.
-
Transfer: Gently transfer the weighed compound into an appropriate sterile container (e.g., a conical tube).
-
Solubilization: Add the desired volume of a suitable solvent, such as DMSO, to the container.
-
Mixing: Securely cap the container and mix thoroughly using a vortex mixer or by gentle inversion until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Visual Workflow Guides
To ensure procedural clarity and adherence, the following diagrams illustrate the standardized workflows for donning and doffing personal protective equipment.
References
- 1. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 2. cdc.gov [cdc.gov]
- 3. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
